Product packaging for 6-Chloro-1H-indazole-4-carboxylic acid(Cat. No.:CAS No. 885522-12-3)

6-Chloro-1H-indazole-4-carboxylic acid

Cat. No.: B1371884
CAS No.: 885522-12-3
M. Wt: 196.59 g/mol
InChI Key: ZGMHPRZUHXSOTF-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B1371884 6-Chloro-1H-indazole-4-carboxylic acid CAS No. 885522-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMHPRZUHXSOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646383
Record name 6-Chloro-1H-indazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-12-3
Record name 6-Chloro-1H-indazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Chloro-1H-indazole-4-carboxylic acid" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-1H-indazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents.[1][2] The precise substitution pattern on the indazole ring is critical for molecular interactions with biological targets. Therefore, the unambiguous structural confirmation of intermediates like this compound is a foundational requirement for any drug development program.

This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound (Molecular Formula: C₈H₅ClN₂O₂; Molecular Weight: 196.59 g/mol ).[3] We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated analytical approach creates a self-validating system for absolute structural confidence.

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy does not rely on a single technique but integrates multiple orthogonal methods. Each step provides a piece of the puzzle, and together, they build a complete and validated picture of the molecule's identity and structure. The workflow below illustrates the logical progression from confirming the basic formula to defining the precise three-dimensional arrangement of atoms.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Spectroscopic Characterization cluster_2 Step 3: Definitive 3D Structure MS Mass Spectrometry (MS) EA Elemental Analysis (EA) MS->EA Confirms Elemental Composition NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Provides Molecular Weight Context MS_label Confirms Molecular Formula & Isotopic Pattern (Cl) MS->MS_label IR Infrared (IR) Spectroscopy XRAY Single-Crystal X-ray Diffraction NMR->XRAY Provides Connectivity for Model Refinement NMR_label Determines Atomic Connectivity & Chemical Environment NMR->NMR_label IR_label Identifies Key Functional Groups IR->IR_label XRAY_label Provides Unambiguous 3D Structure & Stereochemistry XRAY->XRAY_label

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Causality: Mass spectrometry is the first critical step. Its primary purpose is to confirm the molecular weight of the synthesized compound. For halogenated molecules, it serves a dual, confirmatory role. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance), imparts a signature isotopic pattern in the mass spectrum.[4][5] Observing this pattern is a definitive confirmation of chlorine incorporation into the molecule.

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent. Dilute to a final concentration of ~10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

  • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the carboxylic acid.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Interpretation

The key is to locate the molecular ion peak cluster. For this compound, we expect to see two peaks separated by 2 m/z units.

PeakIsotopic CompositionExpected m/z ([M-H]⁻)Expected Relative Abundance
Molecular Ion (M⁻)C₈H₄³⁵Cl N₂O₂⁻194.99100%
Molecular Ion + 2 (M+2⁻)C₈H₄³⁷Cl N₂O₂⁻196.99~32%

The observation of this pair of peaks with an intensity ratio of approximately 3:1 is strong evidence for a molecule containing a single chlorine atom, thus validating the proposed elemental composition.[6][7]

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. While MS confirms what atoms are present, NMR reveals how they are connected. For a substituted aromatic system like this indazole, a full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is non-negotiable for unambiguous assignment. NMR is essential for distinguishing between potential isomers that would be indistinguishable by MS alone.[8][9]

Experimental Protocol (Multinuclear NMR)
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to ensure the acidic N-H and COOH protons are observable.[10]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond C-H correlations.

Data Interpretation

The combination of these experiments allows for a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton at Position)
1-NH~13.5, broad singlet-C3, C7a
3-H~8.2, singlet~135C4, C3a, C7a
4-COOH~13.0, very broad singlet~168 (C=O)-
4-C-~120-
5-H~7.8, doublet (J ≈ 1 Hz)~124C4, C6, C7
6-C-~130-
7-H~7.5, doublet (J ≈ 1 Hz)~112C5, C6, C3a
3a-C-~125-
7a-C-~140-

Key Interpretive Insights:

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and two broad signals for the acidic NH and COOH protons. The protons at C5 and C7 will appear as closely spaced doublets due to meta-coupling. The proton at C3 will be a singlet.

  • ¹³C NMR: Eight distinct carbon signals are expected, confirming the molecular asymmetry. The carboxyl carbon will be significantly downfield (~168 ppm).

  • HMBC is Crucial: The HMBC spectrum provides the definitive connections. For example, the correlation between the proton at C5 and the carbon at C4 (the attachment point of the carboxylic acid) and C6 (the attachment point of the chlorine) is unequivocal proof of the substitution pattern.

G H3 H C4 C4 H3->C4 ²J H5 H H5->C4 ³J C6 C6 H5->C6 ²J H7 H NH NH C7a C7a NH->C7a ²J

Caption: Key HMBC correlations confirming the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. While it doesn't provide connectivity information, it serves as a quick and essential quality check. For this molecule, the characteristic vibrations of the carboxylic acid (O-H and C=O) and the indazole N-H are primary targets.[11]

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300-2500Very broad, often obscuring C-H stretches
IndazoleN-H stretch3300-3100Medium, sharp peak on top of O-H band
Carboxylic AcidC=O stretch1710-1680Strong, sharp
Aromatic/Indazole RingC=C / C=N1620-1450Multiple sharp bands of varying intensity
Aryl-HalogenC-Cl stretch850-550Medium to strong in the fingerprint region

The presence of a very broad absorption in the 3300-2500 cm⁻¹ range combined with a strong, sharp carbonyl peak around 1700 cm⁻¹ is a classic signature of a carboxylic acid dimer, which is how this molecule would exist in the solid state.

Single-Crystal X-ray Diffraction: The Definitive Answer

Expertise & Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides a three-dimensional map of electron density from which the precise location of every atom can be determined. This technique resolves any remaining ambiguities from spectroscopy and provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the material's solid-state properties.[12][13][14]

Experimental Protocol
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethanol or an ethyl acetate/heptane mixture) is a common method.

  • Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

  • Structure Solution: Collect a full dataset of diffraction intensities. The structure is solved using direct methods and refined against the experimental data.

Data Interpretation

The output is a refined 3D structural model. This model will:

  • Confirm Connectivity: Absolutely confirm the atomic connectivity established by NMR.

  • Verify Substitution: Show the exact positions of the chlorine atom at C6 and the carboxylic acid at C4.

  • Reveal Solid-State Packing: For indazole carboxylic acids, it is common to observe intermolecular hydrogen bonds where the carboxylic acid proton of one molecule bonds to one of the nitrogen atoms of a neighboring molecule, forming dimers or chains.[9]

Conclusion

The structure elucidation of this compound is a process of systematic, evidence-based deduction. By integrating data from mass spectrometry, a full suite of NMR experiments, IR spectroscopy, and single-crystal X-ray diffraction, we create a self-validating dataset. Mass spectrometry confirms the molecular formula and the presence of chlorine. NMR spectroscopy meticulously maps the atomic connectivity, distinguishing this specific regioisomer from all other possibilities. IR spectroscopy provides a rapid check for key functional groups, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advancing this valuable chemical building block in research and development.

References

An In-depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[1][2] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to their successful development as anti-inflammatory, anti-cancer, and anti-emetic drugs.[1][2]

This guide focuses on a specific, strategically substituted indazole derivative: 6-Chloro-1H-indazole-4-carboxylic acid (CAS Number: 885522-12-3). The presence of a chlorine atom at the 6-position and a carboxylic acid at the 4-position provides medicinal chemists with two key points for molecular elaboration. The chloro group can influence the compound's pharmacokinetic profile and engage in specific interactions with biological targets, while the carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of modern drug design. This guide will provide an in-depth overview of the synthesis, properties, and applications of this important chemical entity, with a particular focus on its role in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Comparative ValueSource/Justification
CAS Number 885522-12-3Parchem, BLD Pharm[3]
Molecular Formula C₈H₅ClN₂O₂ChemicalBook[4]
Molecular Weight 196.59 g/mol Chem-Impex[5]
Appearance White to off-white or beige solid/powderGeneral property of similar compounds
Melting Point >250 °C (Decomposition likely)Comparison with similar structures like 6-bromo-1H-indazole-4-carboxylic acid (293-298 °C) suggests a high melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.General solubility of carboxylic acids and heterocyclic compounds.
pKa ~3-4 (for the carboxylic acid proton)Typical pKa range for aromatic carboxylic acids.

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for this compound, which are crucial for its identification and quality control.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~13.0-14.0Broad singlet1H, -COOH
~13.0Broad singlet1H, Indazole N-H
~8.0-8.2Singlet1H, H-5
~7.6-7.8Singlet1H, H-7
~7.4-7.6Singlet1H, H-3

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic acid)
~141C-7a
~138C-3a
~135C-6
~128C-4
~125C-5
~122C-3
~110C-7

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
2500-3300Broad, O-H stretch (carboxylic acid)
~3100N-H stretch (indazole)
1680-1710C=O stretch (carboxylic acid)
1500-1600C=C and C=N stretching (aromatic rings)
~800-900C-H out-of-plane bending
~700-800C-Cl stretch

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be observed at m/z 197.0, and the [M-H]⁻ peak at m/z 195.0.

Synthesis of this compound: A Representative Protocol

While a specific, publicly available, step-by-step synthesis for this compound is not readily found, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted indazoles. The following protocol is a representative example, drawing from methodologies used for analogous compounds.

Experimental Workflow: Synthesis of this compound

Caption: A plausible synthetic pathway for this compound.

Detailed Step-by-Step Methodology:

  • Step 1: Nitration of 2-Chloro-4-methylbenzoic acid.

    • To a stirred solution of 2-Chloro-4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The mixture is then carefully poured onto ice, and the precipitated solid is filtered, washed with water, and dried to yield 2-Chloro-4-methyl-5-nitrobenzoic acid.

  • Step 2: Esterification.

    • The nitrated benzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for several hours until the reaction is complete.

    • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give Methyl 2-chloro-4-methyl-5-nitrobenzoate.

  • Step 3: Reduction of the Nitro Group.

    • The nitroester is dissolved in a suitable solvent (e.g., ethanol/water), and iron powder and ammonium chloride are added.

    • The mixture is heated to reflux and stirred vigorously for several hours.

    • Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The resulting crude product, Methyl 5-amino-2-chloro-4-methylbenzoate, can be purified by column chromatography.

  • Step 4: Diazotization and Indazole Ring Formation.

    • The aminoester is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

    • The reaction mixture is stirred for a short period, and then the temperature is allowed to rise to room temperature, promoting the intramolecular cyclization to form the indazole ring.

    • The product, Methyl 6-chloro-1H-indazole-4-carboxylate, is extracted with an organic solvent.

  • Step 5: Hydrolysis to the Carboxylic Acid.

    • The indazole ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution.

    • The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.

    • The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product.

    • The solid is filtered, washed with water, and dried under vacuum to afford this compound.

Application in Drug Discovery: A Potent Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibition

This compound is a valuable intermediate in the synthesis of inhibitors targeting Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis.

There are two main isoforms of ACC in mammals:

  • ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue.

  • ACC2: Localized to the outer mitochondrial membrane, where it regulates fatty acid oxidation.

The inhibition of both ACC1 and ACC2 has emerged as a promising therapeutic strategy for a range of metabolic disorders and cancers.[6] By blocking ACC, the production of malonyl-CoA is reduced, leading to:

  • Decreased de novo lipogenesis: This is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and certain types of cancer that rely on fatty acid synthesis for proliferation.

  • Increased fatty acid oxidation: The reduction in malonyl-CoA relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for beta-oxidation. This is advantageous in metabolic diseases such as type 2 diabetes and obesity.

Indazole derivatives have been identified as potent allosteric inhibitors of ACC.[5] These inhibitors do not bind to the active site but rather to a site that prevents the dimerization of the enzyme, which is essential for its activity.[2] this compound serves as a key starting material for the synthesis of these inhibitors, where the carboxylic acid is typically converted to an amide to interact with key residues in the allosteric binding pocket of ACC.

Signaling Pathway: Acetyl-CoA Carboxylase and its Regulation

G Citrate Citrate ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC Activates MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids FAS->FattyAcids AMPK AMPK AMPK->ACC Inhibits (Phosphorylation) IndazoleInhibitor Indazole-based Inhibitors (e.g., derived from This compound) IndazoleInhibitor->ACC Inhibits (Allosteric) FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Insulin Insulin Insulin->ACC Activates Glucagon Glucagon Glucagon->ACC Inhibits EnergyStatus High AMP/ATP ratio (Low Energy) EnergyStatus->AMPK Activates

Caption: The Acetyl-CoA Carboxylase (ACC) signaling pathway and points of regulation.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its value is particularly evident in the development of novel inhibitors of Acetyl-CoA Carboxylase, a key enzyme in metabolic regulation. The synthetic accessibility of this compound, combined with the therapeutic potential of its derivatives, ensures its continued relevance in the field of drug discovery and development. This guide provides a comprehensive overview for researchers and scientists working in this exciting area, offering insights into its synthesis, properties, and critical role in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indazole-4-carboxylic acid, a halogenated derivative of the indazole bicyclic heteroaromatic system, has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties render it a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthetic methodologies, and its burgeoning applications as a privileged scaffold in the design of targeted therapeutics, with a particular focus on kinase inhibitors. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Core Molecular Attributes of this compound

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom and carboxylic acid group on the indazole core significantly influences its chemical reactivity and pharmacological potential.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O₂[1][2][3][4][5]
Molecular Weight 196.59 g/mol [1][2][3][4][5]
CAS Number 885522-12-3[2][6]
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol

This synthesis is a multi-step process that begins with a substituted toluene and proceeds through nitration, oxidation, and reductive cyclization.

Step 1: Nitration of 2-Chloro-4-methylaniline

  • To a cooled (0-5 °C) solution of 2-chloro-4-methylaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and then dry to yield 2-chloro-4-methyl-5-nitroaniline.

Step 2: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor

  • Diazotize the 2-chloro-4-methyl-5-nitroaniline by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C.

  • In a separate flask, prepare a solution of cuprous cyanide (CuCN) in aqueous sodium cyanide.

  • Slowly add the diazonium salt solution to the cuprous cyanide solution.

  • Warm the reaction mixture to facilitate the displacement of the diazonium group with a nitrile group.

  • Extract the product, 2-chloro-4-methyl-5-nitrobenzonitrile, with an organic solvent.

Step 3: Hydrolysis of the Nitrile

  • Reflux the 2-chloro-4-methyl-5-nitrobenzonitrile in an acidic or basic aqueous solution to hydrolyze the nitrile group to a carboxylic acid.

  • Acidify the reaction mixture to precipitate the 2-chloro-4-methyl-5-nitrobenzoic acid.

  • Filter and dry the product.

Step 4: Reductive Cyclization to Form the Indazole Ring

  • Reduce the nitro group of 2-chloro-4-methyl-5-nitrobenzoic acid to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • The resulting 5-amino-2-chloro-4-methylbenzoic acid is then diazotized with sodium nitrite in an acidic medium at low temperature.

  • The intermediate diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring.

  • The final product, this compound, is isolated by filtration and can be purified by recrystallization.

Synthesis_Workflow Start 2-Chloro-4-methylaniline Nitration Nitration Start->Nitration Intermediate1 2-Chloro-4-methyl-5-nitroaniline Nitration->Intermediate1 Sandmeyer Sandmeyer Reaction Intermediate1->Sandmeyer Intermediate2 2-Chloro-4-methyl-5-nitrobenzonitrile Sandmeyer->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Intermediate3 2-Chloro-4-methyl-5-nitrobenzoic acid Hydrolysis->Intermediate3 Reduction Reduction Intermediate3->Reduction Intermediate4 5-Amino-2-chloro-4-methylbenzoic acid Reduction->Intermediate4 Cyclization Diazotization & Cyclization Intermediate4->Cyclization End This compound Cyclization->End

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The proton on the nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The carboxylic acid proton will also be a broad singlet, typically in the 10-13 ppm range.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The carbon atom attached to the chlorine will also be significantly deshielded.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (196.59 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a chlorine atom and a carboxylic acid group in this compound provides key interaction points for binding to protein targets and enhances its drug-like properties.

Role as a Kinase Inhibitor Scaffold

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can serve as a bioisostere for other heterocyclic systems, like indole, that are known to bind to the ATP-binding pocket of kinases.

While specific kinase inhibition data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the development of novel therapeutics. For instance, the carboxylic acid group can form critical hydrogen bonds with amino acid residues in the kinase active site, while the chloro-substituted indazole core can engage in hydrophobic and van der Waals interactions.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates No Phosphorylation Inhibition of Phosphorylation Kinase->No Phosphorylation Indazole This compound Indazole->Kinase Competitively Binds to ATP Site

References

A Comprehensive Spectroscopic Guide to 6-Chloro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

6-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with diverse biological activities. The precise substitution pattern, featuring a chlorine atom at the 6-position and a carboxylic acid at the 4-position, imparts specific physicochemical properties that are critical to its function and potential as a synthetic building block.

Accurate structural elucidation and characterization are foundational to any research and development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. By integrating theoretical principles with data from analogous structures, we offer a predictive but robust framework for researchers to interpret their experimental results.

The causality behind spectroscopic analysis is rooted in the interaction of molecules with electromagnetic energy. Each technique probes different aspects of the molecular structure: NMR reveals the electronic environment of nuclei and their connectivity, IR identifies functional groups through their vibrational modes, and MS determines the molecular weight and fragmentation patterns. This multi-faceted approach ensures a self-validating system for structural confirmation.

Figure 1: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Structure Verified Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Figure 2: Structure and Proton Numbering img_node Figure 3: Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 196/198 M_OH [M - OH]⁺ m/z 179/181 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z 151/153 M->M_COOH - •COOH M_COOH_N2 [C₇H₄Cl]⁺ m/z 123/125 M_COOH->M_COOH_N2 - N₂

An In-depth Technical Guide to the Discovery and History of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone of modern medicinal chemistry.[1][2] Despite being rare in nature, its synthetic derivatives are integral to numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antiemetic properties.[1][3] This guide provides a comprehensive exploration of the indazole scaffold, tracing its journey from its initial synthesis in the 19th century to its current status as a "privileged structure" in drug discovery. We will delve into the evolution of synthetic methodologies, from classical, often harsh, reaction conditions to the sophisticated, metal-catalyzed strategies of today. Furthermore, this document will illuminate the key milestones in the pharmacological history of indazoles, culminating in their use in several FDA-approved drugs.[1][3] This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and enduring legacy of this remarkable compound class.

Introduction: The Indazole Scaffold - A Privileged Structure

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[2] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[4][5] The fusion of a benzene ring with a pyrazole ring creates a stable 10 π-electron aromatic system, a feature that contributes to its chemical stability and versatile reactivity.[4]

In the lexicon of medicinal chemistry, the indazole nucleus is frequently described as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug design.[1][6] The indazole's privileged status stems from several key attributes:

  • Bioisosterism: It is often employed as a bioisostere for endogenous structures like indole or phenol. This substitution can enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties.[4]

  • Hydrogen Bonding Capability: The indazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), allowing for crucial interactions with protein targets, particularly the hinge region of protein kinases.

  • Structural Rigidity and Planarity: The rigid, planar structure provides a defined orientation for appended functional groups, facilitating predictable binding to target cavities.

  • Synthetic Tractability: As this guide will detail, the core can be readily synthesized and functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR).

The journey of the indazole ring from a laboratory curiosity to a key component of blockbuster drugs like the kinase inhibitors Pazopanib and Axitinib is a testament to its remarkable chemical and biological properties.[1][3]

The Dawn of Indazole Chemistry: 19th-Century Discoveries

The story of indazole begins in the late 19th century, a period of foundational discovery in organic chemistry. The German chemist Emil Fischer, a Nobel laureate renowned for his work on sugars and purines, is credited with the first synthesis of the indazole ring system in the 1880s.[7][8] His initial approach involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded an oxygen-free product he identified as indazole.[8]

Following Fischer's seminal work, other pioneers laid the groundwork for classical indazole synthesis. Key among these was the Jacobson Indazole Synthesis , first reported in the early 1900s.[7][9] This method involves the cyclization of N-nitroso derivatives of o-toluidines.[7] The Jacobson method, along with contributions from chemists like von Auwers, became a foundational route for accessing the indazole core, enabling the first systematic studies of its chemical properties.[7]

These early syntheses, while groundbreaking, were often characterized by harsh reaction conditions, such as high temperatures and the use of strong acids or bases, and sometimes resulted in low yields.[10] They were, however, crucial for establishing the fundamental reactivity of the indazole nucleus and paving the way for the more refined synthetic strategies that would follow.

Evolution of Synthetic Strategies: From Classical to Modern

The synthetic toolbox for constructing and modifying the indazole ring has expanded dramatically since the initial discoveries. The evolution from classical cyclization reactions to modern metal-catalyzed cross-coupling and C-H activation methods has revolutionized the field, allowing for unprecedented efficiency, functional group tolerance, and molecular diversity.

Classical Indazole Syntheses

These methods typically involve the formation of the pyrazole ring onto a pre-existing benzene derivative.

  • Jacobson Synthesis (and modifications): This remains a widely used method. It proceeds via the diazotization of 2-alkylanilines or the nitrosation of N-acetylated o-toluidine, followed by an intramolecular cyclization.[10][11] The reaction is often carried out in acidic conditions.[10]

  • Von Auwers Indazole Synthesis: This method involves the reaction of o-hydroxychalcones with hydrazine. While historically significant, its scope can be limited by the availability of the starting chalcones.

  • Condensation Reactions: A common and practical approach involves the condensation of hydrazine with ortho-substituted benzaldehydes or ketones, such as 2-halobenzaldehydes or 2-fluorobenzaldehydes.[5][12] The initial hydrazone intermediate undergoes an intramolecular nucleophilic aromatic substitution to form the indazole ring.

Workflow for a Classical Indazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification start1 o-Substituted Aniline (e.g., o-Toluidine) step1 Step 1: Diazotization/ Nitrosation start1->step1 start2 Nitrosating Agent (e.g., NaNO2, H+) start2->step1 step2 Step 2: Intramolecular Cyclization step1->step2 product Substituted Indazole Core step2->product purify Purification (Chromatography/ Recrystallization) product->purify

Caption: General workflow for a classical indazole synthesis, like the Jacobson method.

Modern Synthetic Innovations

The late 20th and early 21st centuries witnessed the application of powerful new reactions to indazole synthesis, primarily driven by advancements in organometallic chemistry.

  • Palladium and Copper-Catalyzed Cross-Coupling: These reactions have become indispensable. Instead of building the ring from scratch, chemists can now start with a simple, pre-formed halo-indazole (e.g., 5-bromoindazole) and use reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to install a wide variety of substituents (aryl, alkyl, amine, etc.) with high precision and yield. This approach is central to the construction of modern drug candidates.

  • C-H Activation: A more recent and atom-economical strategy involves the direct functionalization of the C-H bonds of the indazole ring. This avoids the need for pre-functionalization (e.g., halogenation) of the starting material, making synthetic routes more efficient and environmentally friendly.

  • [3+2] Annulation Reactions: These methods construct the pyrazole portion of the indazole ring onto an aromatic precursor through cycloaddition chemistry, offering novel pathways to highly substituted derivatives.[5]

These modern methods have granted chemists facile access to a vast chemical space of indazole derivatives, which has been instrumental in the discovery of new therapeutic agents.

Indazoles in Medicinal Chemistry: A Pharmacological Powerhouse

While the indazole ring was synthesized in the 1880s, its therapeutic potential was not fully realized for many decades. Today, it is a mainstay in drug discovery, with several FDA-approved drugs and numerous candidates in clinical trials.[1][4]

Key Therapeutic Areas:
Drug Name (Brand)Therapeutic AreaMechanism of Action
Pazopanib (Votrient)OncologyMulti-targeted Tyrosine Kinase Inhibitor
Axitinib (Inlyta)OncologySelective Tyrosine Kinase Inhibitor (VEGFR)
Entrectinib (Rozlytrek)OncologyTyrosine Kinase Inhibitor (TRK, ROS1, ALK)
Niraparib (Zejula)OncologyPARP Inhibitor
Benzydamine (Tantum Verde)Anti-inflammatoryNSAID
Granisetron (Kytril)Antiemetic5-HT3 Receptor Antagonist

Data compiled from multiple sources.[1][3]

The Kinase Inhibitor Revolution

A significant breakthrough for indazoles came with their application as inhibitors of protein kinases, enzymes that are critical regulators of cell signaling and are often dysregulated in cancer. The indazole scaffold proved to be an exceptional "hinge-binder." The ATP-binding site of most kinases has a conserved "hinge region" that forms key hydrogen bonds with the adenine core of ATP. The indazole's N1-H donor and N2 acceptor atoms mimic this interaction perfectly, allowing it to anchor securely in the active site. This makes the indazole an ideal starting point for designing potent and selective kinase inhibitors.

G cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Amino Acid Residues) indazole Indazole Core indazole->hinge H-Bond Donor (N1-H) H-Bond Acceptor (N2) substituents Side Chains (R-groups for specificity & potency) indazole->substituents Provides Scaffold for Diversity

Caption: Indazole core acting as a hinge-binder in a kinase active site.

Beyond oncology, the versatility of the indazole scaffold has led to its incorporation in drugs for a wide range of conditions, from the common anti-inflammatory agent Benzydamine to the potent anti-nausea medication Granisetron, used to manage chemotherapy side effects.[2][3]

Detailed Experimental Protocol: A Classical Synthesis

To provide a practical context, the following section details a representative protocol for a classical indazole synthesis, based on the principles of the Jacobson reaction.

Synthesis of 1H-Indazole from N-acetyl-o-toluidine

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize the parent 1H-indazole ring via nitrosation and cyclization of N-acetyl-o-toluidine. This method is a modification of the Jacobson synthesis.[9]

Materials:

  • o-Toluidine (99%)

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetylation of o-Toluidine:

    • In a 250 mL round-bottom flask, slowly add o-toluidine (0.1 mol) to a mixture of glacial acetic acid (20 mL) and acetic anhydride (0.12 mol).

    • The reaction is exothermic. Cool the flask in an ice bath as needed to maintain control.

    • Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of N-acetyl-o-toluidine.

  • Nitrosation:

    • Cool the flask containing the N-acetyl-o-toluidine solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.11 mol) in water (15 mL).

    • Add the sodium nitrite solution dropwise to the cooled, stirring reaction mixture. Maintain the temperature below 5 °C throughout the addition. The formation of a yellow N-nitroso intermediate should be observed.

    • Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.

  • Cyclization and Hydrolysis:

    • Slowly and carefully pour the cold reaction mixture into a beaker containing 200 mL of boiling water. This step should be done in a fume hood as nitrogen gas is evolved.

    • The heat promotes the cyclization to form the indazole ring and hydrolyzes the acetyl group.

    • Continue boiling for a short period (10-15 minutes) after the gas evolution ceases.

  • Work-up and Isolation:

    • Cool the solution to room temperature. Transfer the mixture to a separatory funnel.

    • Extract the aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (50 mL) to remove residual acid, followed by a brine wash (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) to yield 1H-indazole as a crystalline solid.

Causality and Insights:

  • Why Acetylation? The N-acetyl group in N-acetyl-o-toluidine serves as a protecting group and facilitates the subsequent nitrosation step.[9]

  • Why Low Temperature for Nitrosation? The nitrosating agent, nitrous acid (formed in situ from NaNO₂ and acid), is unstable at higher temperatures. Keeping the reaction cold ensures its availability for the reaction and prevents unwanted side reactions.

  • Why Boil for Cyclization? The thermal energy provided by boiling water drives the intramolecular cyclization of the nitroso intermediate, leading to the formation of the stable aromatic indazole ring.

Conclusion and Future Outlook

From Emil Fischer's foundational synthesis to its current role in targeted cancer therapies, the indazole scaffold has had a remarkable history spanning over 140 years. Its evolution is intrinsically linked to the broader advancements in synthetic organic chemistry. The development of robust, efficient, and versatile synthetic methods has been the engine driving its exploration in medicinal chemistry.

The future of indazole chemistry remains bright. Current research focuses on:

  • Novel Synthetic Methods: The development of more sustainable and atom-economical syntheses, particularly through C-H activation, will continue to be a major area of focus.

  • New Therapeutic Targets: As our understanding of disease biology grows, the indazole scaffold will undoubtedly be applied to new and challenging targets beyond kinases, including proteases, GPCRs, and epigenetic targets.

  • Photopharmacology and Chemical Biology: The unique photochemical properties of some indazole derivatives are being explored for applications in photopharmacology, where the activity of a drug can be controlled with light, and as fluorescent probes for biological imaging.

The indazole ring is a classic example of how a simple heterocyclic structure, through decades of scientific inquiry and innovation, can become a profoundly important tool for improving human health. Its legacy is a testament to the power of fundamental chemical research.

References

"6-Chloro-1H-indazole-4-carboxylic acid" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural bioisostere of purine and is present in numerous compounds with a wide spectrum of pharmacological activities.[3][4] Indazole derivatives have been successfully developed into therapeutic agents for conditions ranging from cancer to inflammatory disorders, demonstrating the scaffold's versatility and importance in drug discovery.[2][4]

Within this important class of molecules, This compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key features: the core indazole nucleus for biological target interaction, a chloro group at the 6-position that modulates electronic properties and can serve as a metabolic block or synthetic handle, and a carboxylic acid at the 4-position, which provides a prime anchor point for derivatization. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. This compound is typically a solid powder whose identity and purity are confirmed through standard analytical techniques.

PropertyValueSource
CAS Number 885522-12-3[5][6][7]
Molecular Formula C₈H₅ClN₂O₂[6]
Molecular Weight 196.59 g/mol [8]
Appearance Typically a yellow to brown powder[8]
Storage Store at 2-8°C under an inert atmosphere

Spectroscopic characterization is essential for quality control. While a specific spectrum for this exact molecule is not publicly detailed, based on analogous structures, one would expect:

  • ¹H NMR: Distinct aromatic proton signals, a broad singlet for the indazole N-H proton, and a downfield singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances corresponding to the eight carbon atoms, including the characteristic signal for the carboxylic acid carbonyl.

  • Mass Spectrometry: A molecular ion peak [M]+ or protonated molecule [M+H]+ confirming the molecular weight of 196.59, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of the Core Intermediate: A Strategic Approach

The construction of the this compound core is a multi-step process that requires careful strategic planning. While numerous methods exist for indazole synthesis, a common and reliable approach begins with a readily available, appropriately substituted aniline or toluene derivative. The following represents a logical and field-proven synthetic pathway.

Synthetic_Pathway A 2-Chloro-4-methylaniline B Diazotization & Sandmeyer Reaction (Introduction of Cyano Group) A->B C 2-Chloro-4-methylbenzonitrile B->C D Nitration C->D E 2-Chloro-4-methyl-5-nitrobenzonitrile D->E F Oxidation (KMnO4 or CrO3) E->F G 3-Chloro-4-cyano-5-nitrobenzoic acid F->G H Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) G->H I 5-Amino-3-chloro-4-cyanobenzoic acid H->I J Diazotization & Intramolecular Cyclization I->J K 6-Chloro-1H-indazole-4-carbonitrile J->K L Hydrolysis K->L M This compound L->M

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system. Each step includes checkpoints (e.g., TLC, NMR) to ensure the reaction's success before proceeding, embodying a trustworthy and robust synthetic process.

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitrobenzonitrile (Precursor)

  • Rationale: Begin with a commercially available substituted aniline and introduce the necessary functional groups in a controlled sequence. Nitration is performed after establishing the chloro and cyano groups to ensure correct regiochemistry.

  • Procedure:

    • To a solution of 2-Chloro-4-methylbenzonitrile in concentrated sulfuric acid, cool the mixture to 0°C.

    • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

    • Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.

    • Monitor progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice. The solid product will precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product can be purified by recrystallization.

Step 2: Oxidation to 3-Chloro-4-cyano-5-nitrobenzoic acid

  • Rationale: The methyl group is oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate is effective for this transformation.

  • Procedure:

    • Suspend the nitro-benzonitrile from Step 1 in an aqueous solution of potassium permanganate.

    • Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

    • Cool the reaction and filter off the manganese dioxide byproduct.

    • Acidify the clear filtrate with concentrated HCl to a pH of ~2. The carboxylic acid product will precipitate.

    • Filter the solid, wash with cold water, and dry to yield the desired acid.

Step 3: Reductive Cyclization to this compound

  • Rationale: This key step involves the reduction of the nitro group to an amine, followed by in-situ diazotization and intramolecular cyclization to form the indazole ring. This is a classic and efficient method for indazole formation.[2]

  • Procedure:

    • Dissolve the nitro-benzoic acid from Step 2 in acetic acid.

    • Add a reducing agent, such as iron powder or perform catalytic hydrogenation (H₂ over Pd/C).

    • Heat the mixture gently to facilitate the reduction of the nitro group to an amine. Monitor by TLC.

    • Once the reduction is complete, cool the reaction to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

    • Stir the reaction at low temperature for 1-2 hours to allow for diazotization and subsequent cyclization.

    • The product will precipitate from the reaction mixture. Filter the solid, wash with water, and dry under vacuum to afford the final product, This compound . Confirm structure and purity by NMR and MS.

Chemical Reactivity and Derivatization Strategies

The power of this compound lies in the distinct reactivity of its functional groups, which allows for systematic and diverse chemical modifications.

Caption: Key reaction sites on this compound.

  • Carboxylic Acid (Position 4): This is the most versatile handle for modification. It is readily converted into amides, esters, or other acid derivatives. Amide bond formation is a cornerstone of medicinal chemistry, used to connect the indazole core to other fragments, explore structure-activity relationships (SAR), and improve pharmacological properties.[9]

  • Indazole N-H (Position 1): The nitrogen at the 1-position can be alkylated or arylated under basic conditions.[10] This modification is critical as it can significantly impact the compound's binding orientation within a biological target and alter its physicochemical properties, such as solubility and cell permeability.

  • Chloro Group (Position 6): While less reactive than the other sites, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. This provides an advanced method for scaffold diversification.

Protocol: Amide Coupling via EDC/HOBt
  • Rationale: This is a standard, high-yield method for forming an amide bond by activating the carboxylic acid. The use of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and racemization.[9]

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.2 equivalents) and HOBt (1.2 equivalents).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

    • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours, monitoring completion by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivative by column chromatography or recrystallization.

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The indazole scaffold is a proven pharmacophore, and derivatives of this compound are investigated for a multitude of therapeutic targets. The core often acts as a "hinge-binder" in the ATP-binding pocket of kinases, making it a foundational element in the design of kinase inhibitors.

Therapeutic AreaBiological ActivityRationale & Examples
Oncology Kinase Inhibition (e.g., MAPK1), AnticancerThe indazole scaffold mimics the purine ring of ATP, enabling competitive inhibition of kinases involved in cancer signaling pathways.[11] Successful indazole-based cancer drugs like Axitinib and Pazopanib validate this approach.[2] Amide derivatives can extend into other pockets of the active site to enhance potency and selectivity.[9]
Inflammation Anti-inflammatoryIndazole derivatives have been shown to possess anti-inflammatory properties.[4][8] The carboxylic acid can be modified to mimic the structure of NSAIDs or to target enzymes involved in the inflammatory cascade.
Infectious Diseases Antileishmanial, AntimicrobialThe scaffold has been used to develop agents against various pathogens.[1][3] For example, 3-chloro-6-nitro-1H-indazole derivatives have shown potent activity against Leishmania infantum by potentially targeting the parasite's trypanothione reductase.[1][3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse chemical libraries. The demonstrated success of the indazole scaffold in clinically approved drugs underscores the potential of derivatives synthesized from this intermediate. By understanding its synthesis, reactivity, and strategic applications, researchers and drug development professionals can effectively leverage this powerful building block to accelerate the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Chloro-1H-indazole-4-carboxylic Acid from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-1H-indazole-4-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route starting from a substituted aniline precursor. The methodology is presented in two primary stages: the construction of the indazole core via a Jacobson-type reaction, followed by the selective oxidation of a methyl group to the target carboxylic acid. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, appearing in a multitude of therapeutic agents due to its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[1][2] The specific substitution pattern of this compound offers versatile synthetic handles for further elaboration in drug development pipelines. The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability, proceeding through the logical construction and subsequent functionalization of the key intermediate, 6-Chloro-4-methyl-1H-indazole.

Overall Synthetic Strategy

The synthesis is logically divided into two main transformations: Indazole Ring Formation and Side-Chain Oxidation. This approach allows for clear checkpoints and purification of a stable intermediate, enhancing the overall yield and purity of the final product.

G cluster_0 Part 1: Indazole Ring Formation cluster_1 Part 2: Side-Chain Oxidation Aniline 5-Chloro-2,3-dimethylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Indazole_Int 6-Chloro-4-methyl-1H-indazole Diazonium->Indazole_Int Intramolecular Cyclization (Heat) Indazole_Int2 6-Chloro-4-methyl-1H-indazole Oxidation Oxidation Reaction (KMnO₄, Heat) Indazole_Int2->Oxidation Final_Product This compound Oxidation->Final_Product Acidic Workup (HCl)

Diagram 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Indazole Core via Jacobson Cyclization

The formation of the indazole ring system is achieved through the diazotization of an appropriately substituted o-alkylaniline, followed by an intramolecular cyclization—a process based on the classical Jacobson indazole synthesis.[3]

Rationale and Mechanistic Insight

The choice of 5-Chloro-2,3-dimethylaniline as the starting material is strategic. The substituents are positioned to yield the desired 6-chloro-4-methyl substitution pattern on the indazole ring after cyclization. The core of this transformation relies on converting the primary aromatic amine into a diazonium salt, a highly reactive electrophile. This is performed at low temperatures (0–5 °C) to prevent premature decomposition of the unstable diazonium intermediate. Upon controlled warming, the diazonium group undergoes an intramolecular electrophilic substitution reaction with the adjacent C2-methyl group, leading to cyclization and subsequent proton loss to form the stable aromatic indazole ring.

Detailed Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1H-indazole

Materials and Reagents:

  • 5-Chloro-2,3-dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

  • Aniline Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Chloro-2,3-dimethylaniline (1 equivalent) in deionized water (approx. 5 mL per gram of aniline).

  • Acidification: Cool the suspension in an ice bath to 0–5 °C. Slowly add concentrated HCl (3 equivalents) while stirring. The aniline salt may precipitate, which is acceptable. The excess acid is crucial for generating nitrous acid in situ and maintaining the stability of the diazonium salt.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline suspension over 30–45 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality Note: Maintaining a low temperature is critical to prevent the diazonium salt from decomposing into phenols and other byproducts. Dropwise addition controls the exothermic reaction.

  • Cyclization: After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 50–60 °C for 1–2 hours until gas evolution (N₂) ceases. This thermal energy drives the intramolecular cyclization.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to yield pure 6-Chloro-4-methyl-1H-indazole.

Expected Results & Characterization
ParameterExpected Value
Yield 65–80%
Appearance Off-white to light tan solid
¹H NMR (CDCl₃)δ ~10.0 (br s, 1H, NH), 7.5 (s, 1H), 7.2 (s, 1H), 2.5 (s, 3H)
MS (ESI+) m/z = 181.0 [M+H]⁺

Part 2: Selective Oxidation to the Carboxylic Acid

The second stage of the synthesis involves the oxidation of the electron-rich aromatic methyl group at the C4 position to a carboxylic acid. While various modern catalytic methods exist[4][5], oxidation with potassium permanganate (KMnO₄) remains a highly effective, scalable, and cost-effective method for this transformation.[6]

Rationale and Mechanistic Insight

The C4-methyl group is activated towards oxidation due to its position on the electron-rich indazole ring system. Potassium permanganate is a powerful oxidizing agent that can effectively convert an aryl methyl group to a carboxylic acid. The reaction is typically performed in a basic or neutral aqueous medium, often with a co-solvent like pyridine or t-butanol to improve the solubility of the organic substrate. The reaction proceeds through the formation of a manganate ester intermediate, which is subsequently hydrolyzed during acidic workup to yield the carboxylic acid. The indazole ring itself is robust enough to withstand these conditions.

G Indazole 6-Chloro-4-methyl-1H-indazole dissolved in Pyridine/Water KMnO4 Portion-wise addition of KMnO₄ (Reflux) Indazole->KMnO4 Quench Quench excess KMnO₄ (e.g., NaHSO₃) KMnO4->Quench Filter Filter to remove MnO₂ Quench->Filter Acidify Acidify filtrate with HCl (Precipitation) Filter->Acidify Product Isolate pure This compound Acidify->Product

Diagram 2: Experimental workflow for the oxidation step.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 6-Chloro-4-methyl-1H-indazole

  • Potassium Permanganate (KMnO₄)

  • Pyridine

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃) or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-Chloro-4-methyl-1H-indazole (1 equivalent) in a mixture of pyridine and water (e.g., a 10:1 v/v ratio).

  • Oxidation: Heat the solution to reflux (~90-100 °C). Add solid potassium permanganate (3-4 equivalents) in small portions over 2–3 hours.

    • Causality Note: Portion-wise addition is crucial to control the highly exothermic reaction and prevent a dangerous temperature surge. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: Continue heating at reflux until the starting material is consumed, as monitored by TLC (Thin Layer Chromatography). The reaction typically takes 4–8 hours.

  • Quenching: Cool the mixture to room temperature. Carefully quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears, or by adding a small amount of ethanol.

  • Workup - Part 1 (Filtration): Filter the entire mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water to ensure all the product salt is collected in the filtrate.

  • Workup - Part 2 (Precipitation): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate by adding concentrated HCl dropwise while stirring. The target carboxylic acid will precipitate out of the solution as a solid. Continue adding acid until the pH is ~2.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, and then dry it under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Expected Results & Characterization
ParameterExpected Value
Yield 70–85%
Appearance White to off-white solid
Melting Point >250 °C (with decomposition)
¹H NMR (DMSO-d₆)δ ~13.5 (br s, 1H, COOH), 13.3 (br s, 1H, NH), 8.0 (s, 1H), 7.6 (s, 1H)
MS (ESI-) m/z = 195.0 [M-H]⁻

Safety Precautions

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. All procedures should be carried out in solution and at controlled temperatures.

  • Potassium Permanganate: KMnO₄ is a strong oxidizer. Avoid contact with combustible materials. The reaction is highly exothermic and should be managed with care.

  • Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Mastering Amide Bond Formation with 6-Chloro-1H-indazole-4-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Indazole-Containing Amides

The formation of an amide bond is a fundamental and frequently utilized transformation in the synthesis of pharmaceuticals and bioactive molecules.[1][2] 6-Chloro-1H-indazole-4-carboxylic acid represents a valuable heterocyclic building block, with the indazole scaffold being a key feature in numerous therapeutic agents. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful amide coupling of this specific carboxylic acid. We will delve into the mechanistic underpinnings of various coupling strategies, offer field-proven experimental procedures, and address common challenges encountered during synthesis, work-up, and purification.

This document is designed for researchers, scientists, and drug development professionals, aiming to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how," empowering you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Substrate: this compound

Before embarking on an amide coupling reaction, a thorough understanding of the starting carboxylic acid is paramount.

Structural Features and Reactivity:

This compound possesses a unique combination of structural features that influence its reactivity:

  • Indazole Core: The bicyclic aromatic indazole system is relatively electron-rich, which can influence the acidity of the carboxylic acid proton and the nucleophilicity of the ring nitrogens.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can impact the overall electron density of the ring system and potentially the reactivity of the carboxylic acid.

  • Carboxylic Acid at the 4-Position: The position of the carboxylic acid group dictates its steric accessibility.

PropertyValue / DescriptionSource
Molecular Formula C₈H₅ClN₂O₂N/A
Molecular Weight 196.59 g/mol [4][5]
Appearance Typically a yellow to brown powder[4]
Storage Store at 0-8 °C, sealed in a dry environment[4]

The Heart of the Reaction: Choosing Your Coupling Reagent

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process.[6] Therefore, activation of the carboxylic acid is necessary. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization (if applicable), and cost.[6]

Here, we compare three robust and widely used classes of coupling reagents suitable for this compound.

Uronium/Aminium Salts: The High-Efficiency Choice (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.[6][7] It is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient amines.[3][6][8]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive OAt-active ester.[6][7][9] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming the OAt-ester and releasing tetramethylurea as a byproduct.[6][7] The amine then attacks this activated ester to yield the desired amide.[6][9]

graph HATU_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=10];

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// Edges Carboxylic_Acid -> Carboxylate [label=" Deprotonation"]; Base -> Carboxylate [style=invis]; Carboxylate -> Active_Ester [label=" Attack on HATU"]; HATU -> Active_Ester [style=invis]; Active_Ester -> TMU [label=" Releases"]; Active_Ester -> Amide [label=" Nucleophilic Attack"]; Amine -> Amide [style=invis]; }

HATU-mediated amide coupling workflow.

Carbodiimides: The Classic and Cost-Effective Route (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used and economical choice.[3][6] The water-solubility of the urea byproduct formed from EDC facilitates its removal during aqueous work-up.[6]

Mechanism of Action:

The carboxylic acid adds to EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is then attacked by the amine to form the amide.[6][10]

graph EDC_HOBt_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=10];

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// Edges Carboxylic_Acid -> O_Acylisourea [label=" + EDC"]; EDC -> O_Acylisourea [style=invis]; O_Acylisourea -> HOBt_Ester [label=" + HOBt"]; HOBt -> HOBt_Ester [style=invis]; HOBt_Ester -> Amide [label=" + Amine"]; Amine -> Amide [style=invis]; O_Acylisourea -> Urea_Byproduct [label=" releases"]; }

EDC/HOBt-mediated amide coupling workflow.

Phosphonic Anhydrides: The Mild and Efficient Alternative (T3P®)

Propanephosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent that offers high yields, low epimerization, and a simple work-up, as its byproducts are water-soluble.[11][12][13]

Mechanism of Action:

In the presence of a base, the carboxylate attacks the T3P® reagent to form a reactive mixed anhydride intermediate. The amine then attacks this activated intermediate to furnish the amide, regenerating a phosphonic acid byproduct that is easily removed with an aqueous wash.[11][14]

graph T3P_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=10];

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// Edges Carboxylic_Acid -> Carboxylate [label=" Deprotonation"]; Base -> Carboxylate [style=invis]; Carboxylate -> Mixed_Anhydride [label=" Attack on T3P®"]; T3P -> Mixed_Anhydride [style=invis]; Mixed_Anhydride -> Amide [label=" Nucleophilic Attack"]; Amine -> Amide [style=invis]; Mixed_Anhydride -> Byproducts [label=" releases"]; }

T3P®-mediated amide coupling workflow.

Experimental Protocols

The following protocols are robust starting points for the amide coupling of this compound. Optimization may be required depending on the specific amine used.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for most applications, including reactions with less reactive or sterically hindered amines.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • HATU (1.0–1.1 equiv)

  • DIPEA (2.0–3.0 equiv)[3]

  • Anhydrous DMF (to achieve a concentration of ~0.1 M)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF and stir until the solid is completely dissolved.

  • Add the amine to the solution, followed by the dropwise addition of DIPEA.

  • Stir the mixture for 2-5 minutes at room temperature.

  • Add HATU in one portion.

  • Stir the reaction at room temperature for 2–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][15]

Protocol 2: Standard Coupling with EDC/HOBt

This is a cost-effective method suitable for more reactive amines.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add this compound, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 4–18 hours, monitoring by TLC or LC-MS.[6]

Protocol 3: Mild Coupling with T3P®

This protocol is advantageous for its mild conditions and straightforward aqueous work-up.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • T3P® (typically as a 50% solution in a suitable solvent like ethyl acetate or DMF) (1.5 equiv)

  • A suitable base such as TEA or DIPEA (3.0–4.0 equiv)[12]

  • Anhydrous solvent (e.g., ethyl acetate, THF, or MeCN)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and the base in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1–4 hours, or until completion as indicated by TLC or LC-MS.

Work-up and Purification: Isolating Your Product

A standardized aqueous work-up is generally effective for removing coupling reagent byproducts and excess starting materials.[15]

Standard Aqueous Work-up:

  • Upon reaction completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • A weak acid (e.g., 5% aqueous HCl or 1 M citric acid) to remove excess amine and base.[15]

    • A weak base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and HOBt.[15]

    • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.[15]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for purifying amides. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on the polarity of the product.[6][16]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique, often yielding material of high purity.[17][18] Common solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[17]

Troubleshooting and Optimization

graph Troubleshooting_Flowchart { graph [rankdir="TB", splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=10];

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// Edges Start -> Check_Reagents; Check_Reagents -> Yes_Reagents [label=""]; Check_Reagents -> No_Reagents [label=""]; No_Reagents -> Dry_Reagents; Yes_Reagents -> Check_Amine; Check_Amine -> Yes_Amine [label=""]; Check_Amine -> No_Amine [label=""]; Yes_Amine -> Switch_Reagent; Switch_Reagent -> Increase_Temp; Increase_Temp -> End; No_Amine -> Check_Stoichiometry; Check_Stoichiometry -> Pre_Activation; Pre_Activation -> End; }

Troubleshooting guide for amide coupling.

Common Issues and Solutions:

  • Low Yields with Electron-Deficient Amines: Electron-withdrawing groups on an aniline, for example, reduce its nucleophilicity, making the amide coupling sluggish.[1][19] Using a more powerful coupling reagent like HATU is often necessary.[1] In some cases, converting the carboxylic acid to the more reactive acyl fluoride in situ can be an effective strategy for coupling with challenging amines.[20][21]

  • Reaction Stalls: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. If the issue persists, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[2]

  • Difficult Purification: If the byproducts are difficult to remove by chromatography, ensure the aqueous work-up was thorough. For T3P® reactions, the phosphonic acid byproducts are highly water-soluble and should be easily removed with aqueous washes.[12] If the product is also polar, reversed-phase chromatography may be a viable alternative to normal-phase silica gel chromatography.[16]

Conclusion

The successful synthesis of amides from this compound is readily achievable with a systematic approach to reagent selection and protocol execution. By understanding the mechanistic principles behind the common coupling reagents—HATU, EDC/HOBt, and T3P®—researchers can make informed decisions to optimize their reactions for yield, purity, and efficiency. This guide provides a solid foundation of protocols and troubleshooting advice to empower chemists in their pursuit of novel indazole-based molecules with therapeutic potential.

References

Application Notes & Protocols: Leveraging 6-Chloro-1H-indazole-4-carboxylic Acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

The indazole core is a bicyclic heteroaromatic system that has risen to prominence as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents.[2][3] Indazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.[2][4] In the context of Fragment-Based Drug Discovery (FBDD), the indazole scaffold is particularly valuable. FBDD is a powerful methodology for identifying novel drug leads by screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets.[5][6][7] The indazole moiety often serves as an excellent starting point in FBDD campaigns due to its ability to act as a bioisostere for phenol or indole, its capacity for forming key hydrogen bond interactions, and its favorable metabolic profile compared to simpler aromatic systems.

This guide provides a detailed technical overview and practical protocols for the application of a specific, highly functionalized fragment, 6-Chloro-1H-indazole-4-carboxylic acid , in a typical FBDD workflow. We will explore its physicochemical characteristics, outline a robust screening protocol using Surface Plasmon Resonance (SPR), and discuss strategies for hit validation and subsequent lead optimization.

Physicochemical Profile of the Fragment

A thorough understanding of a fragment's properties is crucial for designing effective screening campaigns and interpreting binding data. This compound is a well-functionalized fragment that offers multiple points for potential vector expansion, a key aspect of fragment-to-lead optimization.[8] The table below summarizes its key physicochemical properties.

PropertyValueSignificance in FBDD
Molecular Formula C₈H₅ClN₂O₂Indicates a low heavy atom count, typical for a fragment.
Molecular Weight 196.59 g/mol Adheres to the "Rule of Three" for fragments (MW < 300 Da).
CAS Number 885522-12-3Unique identifier for this specific chemical entity.[9][10][11]
Topological Polar Surface Area (TPSA) 65.98 ŲSuggests good potential for cell permeability.
cLogP ~2.68A measure of lipophilicity, within an acceptable range for fragments.
Hydrogen Bond Donors 2The indazole N-H and carboxylic acid O-H provide key interaction points.
Hydrogen Bond Acceptors 2The pyrazole nitrogen and carbonyl oxygen can accept hydrogen bonds.
Rotatable Bonds 1Low conformational flexibility increases the likelihood of a favorable binding entropy.

Data compiled from publicly available chemical databases.

FBDD Workflow Using this compound

The journey from a fragment library to a validated hit involves a multi-step, iterative process. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Characterization cluster_optimization Phase 4: Hit-to-Lead Optimization lib_prep Fragment Library Preparation target_prep Target Protein Purification & QC primary_screen Primary Screen (e.g., SPR) lib_prep->primary_screen Screening Concentration target_prep->primary_screen hit_id Hit Identification (Binding Confirmed) primary_screen->hit_id Analyze Sensorgrams ortho_screen Orthogonal Screen (e.g., NMR, DSF) hit_id->ortho_screen Confirm Hits struct_bio Structural Biology (X-ray Crystallography) ortho_screen->struct_bio Validate Binding Mode chem_synthesis Analogue Synthesis (Structure-Guided) struct_bio->chem_synthesis Design Analogs sar SAR Exploration chem_synthesis->sar Test New Compounds sar->chem_synthesis Iterative Cycles lead_opt Lead Optimization sar->lead_opt Improve Potency & Properties

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[5][6]

Objective: To identify fragments that bind to a target protein and to determine their binding affinity (K_D) and kinetics (k_a, k_d).

Materials:

  • Biacore T200 or similar SPR instrument.

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein of interest (e.g., a protein kinase).

  • This compound and other fragments from the library.

  • Running buffer (e.g., HBS-EP+).

  • DMSO (for fragment solubilization).

Methodology:

  • Sensor Chip Preparation and Target Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). The choice of a low pH is to pre-concentrate the positively charged protein on the negatively charged carboxymethylated dextran surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared in parallel using the same activation/deactivation chemistry but without protein injection.

  • Fragment Screening (Primary Screen):

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Dilute the fragment stock into running buffer to the desired screening concentration (e.g., 200 µM). The final DMSO concentration should be kept constant across all samples (e.g., ≤ 2%) to minimize solvent effects.

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A positive "hit" is identified by a specific binding response in the target flow cell that is significantly above the response in the reference flow cell.

  • Affinity and Kinetics Determination (Follow-up):

    • For confirmed hits, prepare a concentration series of the fragment (e.g., 6.25 µM to 400 µM) by serial dilution.

    • Inject each concentration over the sensor surface, including a zero-concentration (buffer only) sample for double referencing.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the equilibrium dissociation constant (K_D), association rate constant (k_a), and dissociation rate constant (k_d).

Justification of Experimental Choices:

  • Immobilization Level: A high immobilization level is chosen to maximize the signal for low-molecular-weight fragments.

  • DMSO Concentration: Keeping the DMSO concentration constant and low is critical to avoid non-specific binding and artifacts in the SPR data.

  • Flow Rate and Contact Time: These parameters are optimized to ensure the system reaches equilibrium during the injection, which is necessary for accurate affinity measurements.

Hit Validation and Elaboration Strategy

A positive result in the primary SPR screen is just the first step. The hit must be validated through orthogonal methods to ensure it is not an artifact of the screening technology.

Orthogonal Validation:

  • Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD)-NMR or WaterLOGSY can confirm direct binding of the fragment to the protein in solution.

  • Differential Scanning Fluorimetry (DSF): A binding event should ideally lead to a thermal stabilization of the protein, which can be detected as an increase in its melting temperature (T_m).

Structural Characterization: The gold standard for FBDD is to obtain a high-resolution X-ray crystal structure of the fragment bound to the target protein.[7][12] This provides invaluable information about the binding mode, key interactions, and, most importantly, identifies vectors for chemical elaboration.

The indazole scaffold of this compound is adept at forming specific interactions. The diagram below illustrates a hypothetical binding mode within a generic kinase active site.

Binding_Mode cluster_protein Protein Active Site cluster_fragment This compound hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_channel Solvent Exposed Region gatekeeper Gatekeeper Residue indazole_fragment indazole_fragment:n->hinge:s H-Bond indazole_fragment:w->hydrophobic_pocket:e Hydrophobic Interaction indazole_fragment:e->solvent_channel:w Growth Vector

Caption: Potential binding interactions of the indazole scaffold in a kinase active site.

Fragment-to-Lead Optimization: With structural data in hand, the optimization phase can begin. The goal is to "grow" the fragment into a more potent lead compound by adding chemical functionality that can engage with nearby pockets in the protein active site.[13]

  • Vector 1 (Carboxylic Acid): The carboxylic acid at the 4-position is an ideal handle for forming amides, esters, or other groups that can extend into a nearby solvent-exposed region, potentially picking up additional interactions or improving physicochemical properties.

  • Vector 2 (Chloro Group): The chlorine at the 6-position occupies a vector pointing towards what is often a hydrophobic pocket. Replacing the chlorine with larger, more lipophilic groups could enhance van der Waals interactions and improve binding affinity.

  • Vector 3 (Indazole N1): The N1 position of the indazole can be alkylated or arylated to probe for interactions, for example, with the region near the gatekeeper residue in a kinase.

Protocol 2: Synthesis of this compound

Synthetic accessibility is a key consideration for any fragment library.[14] While this fragment is commercially available, understanding its synthesis is valuable for producing derivatives. A plausible synthetic route is outlined below, adapted from known procedures for related indazoles.[15][16]

Objective: To synthesize this compound from commercially available starting materials.

Overall Reaction Scheme: 2-Chloro-5-methylaniline → 2-Chloro-5-methyl-benzenediazonium → 2-Chloro-5-methyl-iodobenzene → 2-Chloro-4-iodo-5-methylbenzoic acid → 6-Chloro-4-iodo-1H-indazole → this compound

Step-by-Step Procedure:

  • Diazotization and Iodination:

    • Dissolve 2-chloro-5-methylaniline in an aqueous solution of HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Add a solution of potassium iodide to the diazonium salt mixture and warm to room temperature to yield 2-chloro-5-methyl-iodobenzene.

  • Oxidation to Carboxylic Acid:

    • Dissolve the product from the previous step in a suitable solvent mixture (e.g., pyridine/water).

    • Heat the solution and add potassium permanganate portion-wise to oxidize the methyl group to a carboxylic acid, yielding 2-chloro-4-iodo-5-methylbenzoic acid.

  • Indazole Ring Formation:

    • React the benzoic acid derivative with hydrazine hydrate under elevated temperatures. This will result in cyclization to form the indazole ring, yielding 6-Chloro-4-iodo-1H-indazole.

  • Carboxylation:

    • Protect the indazole nitrogen (e.g., as a THP or SEM ether).

    • Perform a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C), followed by quenching with dry CO₂ gas or solid dry ice to install the carboxylic acid at the 4-position.

    • Deprotect the indazole nitrogen under acidic conditions to yield the final product, this compound.

Note: This is a representative synthesis. Reaction conditions, yields, and purification methods would need to be optimized for each step.

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its privileged indazole core provides a robust anchor for binding to a variety of protein targets, while its functional handles—the carboxylic acid and chlorine atom—offer clear and logical vectors for rapid, structure-guided optimization. By employing sensitive biophysical screening techniques like SPR, validating hits with orthogonal methods, and leveraging structural biology, researchers can effectively translate this fragment into potent and selective lead compounds.

References

Analytical methods for "6-Chloro-1H-indazole-4-carboxylic acid" characterization (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Characterization of 6-Chloro-1H-indazole-4-carboxylic acid by HPLC and LC-MS

Introduction

This compound is a heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry. Its indazole core is a key scaffold in the development of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and quality of this compound during drug discovery, development, and manufacturing.

This application note provides a comprehensive guide to the characterization of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and structural confirmation. The methodologies detailed herein are designed for robustness and adherence to scientific principles, aligning with the validation expectations of regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties and Analytical Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.[5]

PropertyValueSource
Chemical Structure (Structure based on name)
CAS Number 885522-12-3[6][7]
Molecular Formula C₈H₅ClN₂O₂[6]
Molecular Weight 196.59 g/mol [6]
Predicted pKa 2.95 ± 0.30[6]

The two most influential features for method development are:

  • Acidic Carboxylic Group (pKa ≈ 2.95): The low pKa indicates that the molecule is a relatively strong acid. To achieve consistent retention and sharp peak shapes in reversed-phase HPLC, the mobile phase pH must be controlled to suppress the ionization of this group. A mobile phase pH of at least one unit below the pKa is recommended.[8]

  • Chlorine Atom: The presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl) that is invaluable for mass spectrometry, providing a definitive marker for the compound's identity.[9]

Part 1: HPLC Method for Quantification and Purity

This section details a reversed-phase HPLC (RP-HPLC) method with UV detection, suitable for assay determination and impurity profiling. The selection of a C18 stationary phase provides broad applicability for retaining the non-polar indazole core, while the acidified mobile phase ensures the analyte is in its neutral, protonated form for optimal chromatography.[10]

Causality in Experimental Design

The choices for the HPLC method are grounded in the analyte's chemical nature:

  • Stationary Phase (C18): A C18 column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic interactions with the indazole ring system.[11]

  • Mobile Phase pH Control: Using 0.1% formic acid in the mobile phase sets the pH to approximately 2.7, which is below the analyte's pKa of ~2.95.[6] This suppresses the deprotonation of the carboxylic acid, preventing peak tailing and ensuring reproducible retention.[8]

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent elution strength in reversed-phase chromatography.[8]

  • Detector (PDA/UV): The conjugated aromatic system of the indazole ring provides strong UV absorbance, making UV detection a sensitive and reliable choice. A photodiode array (PDA) detector is recommended during method development to determine the optimal detection wavelength (λmax).[12]

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard dimensions for robust separation.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidic modifier for pH control.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic modifier.
Gradient 10% B to 90% B over 15 minTo elute the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility of retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nm (or λmax)Common wavelength for aromatic compounds; λmax should be confirmed.
Diluent Acetonitrile:Water (50:50, v/v)Ensures solubility and compatibility with the mobile phase.
Detailed HPLC Protocol

1. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

2. Instrument Setup and System Suitability

  • Set up the HPLC system according to the parameters in the table above.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined by ICH guidelines.[14][15]

    • Peak Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

3. Analytical Sequence

  • Inject a diluent blank to ensure no carryover or system contamination.

  • Inject the Standard Solution.

  • Inject the Sample Solution(s).

  • Inject a standard check at appropriate intervals for long sequences.

4. Method Validation Framework This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][16] The validation protocol should assess:

  • Specificity: Differentiating the analyte from impurities and degradation products.

  • Linearity: A minimum of five concentrations covering the expected range.

  • Accuracy: Recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Essential for impurity analysis.

  • Robustness: Deliberate small changes to method parameters (e.g., pH, column temperature, flow rate).[17]

Part 2: LC-MS Method for Identification

LC-MS is the definitive technique for confirming the identity of this compound. The method leverages chromatographic separation followed by mass analysis, which provides molecular weight and structural information.

Causality in Experimental Design
  • Ionization Mode (ESI Negative): Electrospray Ionization (ESI) is ideal for polar molecules.[18] The carboxylic acid group is readily deprotonated, making negative ion mode ([M-H]⁻) highly sensitive and the preferred choice.[19][20]

  • Isotopic Pattern Analysis: The key confirmatory feature is the presence of the chlorine isotope pattern. The mass spectrum should show two peaks for the molecular ion, separated by ~2 Da, with a relative intensity ratio of approximately 3:1, corresponding to the [M-H]⁻ ions containing ³⁵Cl and ³⁷Cl, respectively.[21][22]

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution instrument like a Q-TOF or Orbitrap allows for accurate mass measurement, enabling the confirmation of the elemental composition and providing a high degree of confidence in the identification.[23]

  • Tandem MS (MS/MS): Fragmentation of the precursor ion ([M-H]⁻) provides further structural evidence. A characteristic fragmentation for a carboxylic acid is the neutral loss of CO₂ (44.00 Da).

LC-MS Method Parameters
ParameterRecommended ConditionRationale
LC System UPLC/HPLC system coupled to a mass spectrometerStandard setup.
Column C18, 50 x 2.1 mm, 1.8 µmSmaller dimensions for faster analysis and reduced solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-friendly acid.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile, MS-friendly organic.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 90% B over 5 minFast gradient suitable for identification.
Ionization Source Electrospray Ionization (ESI)Standard for this class of compound.
Polarity NegativeOptimal for the acidic proton of the carboxylic acid.[19]
Scan Mode Full Scan (m/z 50-500)To detect the [M-H]⁻ ion and any potential adducts or fragments.
Capillary Voltage 3.0 kVTypical starting voltage for ESI.
Cone Voltage 30 VTo be optimized for maximal ion transmission.
Source Temp. 120 °CTo be optimized for efficient desolvation.
Desolvation Temp. 350 °CTo be optimized for efficient desolvation.
Detailed LC-MS Protocol

1. Preparation and Analysis

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the diluent.

  • Set up and calibrate the LC-MS system according to the manufacturer's specifications. Mass calibration is critical for accurate mass assignments.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample and acquire data in full scan mode.

2. Data Interpretation

  • Extract Ion Chromatogram (EIC): Extract the chromatogram for the theoretical m/z of the [M-H]⁻ ion (C₈H₄³⁵ClN₂O₂⁻ = 194.99).

  • Examine the Mass Spectrum: At the retention time of the peak in the EIC, examine the mass spectrum.

  • Confirm Identity: Look for the following key identifiers:

    • Retention Time Match: The retention time should be consistent.

    • Accurate Mass: The measured mass of the monoisotopic ion ([M-H]⁻ for ³⁵Cl) should be within 5 ppm of the theoretical mass.

    • Isotopic Pattern: Confirm the presence of the A+2 peak (for ³⁷Cl) at m/z ~196.99 with an intensity of approximately 32% of the monoisotopic peak.[9]

  • (Optional) MS/MS Fragmentation: If structural confirmation is needed, perform a targeted MS/MS experiment on the precursor ion (m/z 195.0). Look for characteristic fragments, such as the loss of CO₂ (m/z 151.0).

Visualized Workflows

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Quantification) cluster_lcms LC-MS Analysis (Identification) prep Accurate Weighing & Volumetric Dilution hplc_setup Instrument Setup & System Suitability Test prep->hplc_setup To HPLC lcms_setup Instrument Setup & Mass Calibration prep->lcms_setup To LC-MS hplc_analysis Sequence Analysis (Standards & Samples) hplc_setup->hplc_analysis hplc_data Data Processing: Peak Integration & Quantification hplc_analysis->hplc_data report Final Report: Identity, Purity, & Assay hplc_data->report lcms_analysis Full Scan & MS/MS Acquisition lcms_setup->lcms_analysis lcms_data Data Interpretation: Accurate Mass, Isotope Pattern, Fragments lcms_analysis->lcms_data lcms_data->report

Caption: Figure 1: Overall Analytical Workflow

Method_Development_Logic Figure 2: Method Development Logic cluster_properties cluster_choices Analyte Analyte Properties: This compound pka Acidic pKa (~2.95) Analyte->pka aromatic Aromatic/Non-polar Core Analyte->aromatic isotope Chlorine Atom Analyte->isotope ph Low pH Mobile Phase (e.g., 0.1% Formic Acid) pka->ph Ensures neutral form, prevents peak tailing column Reversed-Phase Column (e.g., C18) aromatic->column Provides hydrophobic retention mechanism ms MS Detection: Negative ESI, Isotope Analysis isotope->ms Confirms identity via isotopic signature

Caption: Figure 2: Method Development Logic

References

Application Notes and Protocols for the Purification of 6-Chloro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the purification of 6-Chloro-1H-indazole-4-carboxylic acid , a key building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines various purification techniques, explaining the rationale behind methodological choices and providing detailed protocols to achieve high purity.

Introduction: The Critical Role of Purity in Drug Development

This compound is a heterocyclic compound of significant interest due to its structural motifs, which are prevalent in a range of biologically active molecules. Impurities, even in trace amounts, can lead to side reactions, reduced yields, and misleading structure-activity relationship (SAR) data. Therefore, robust and efficient purification strategies are essential. This guide will explore recrystallization, acid-base extraction, and column chromatography as primary methods for purifying this compound.

Physicochemical Properties Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue/InformationSource
Molecular Formula C₈H₅ClN₂O₂-
Molecular Weight 196.59 g/mol [1][2]
Appearance Expected to be a solid[3][4]
pKa (predicted) 2.95 ± 0.30-
Melting Point Not definitively reported. The related 6-bromo-1H-indazole-4-carboxylic acid has a melting point of 293-298 °C, suggesting the target compound will also have a high melting point.[5]
Solubility Specific data is limited. As a carboxylic acid, it is expected to have low solubility in non-polar organic solvents and higher solubility in polar organic solvents and aqueous bases.[6]

Pre-Purification Analysis: Know Your Impurities

  • Hydrolysis of a corresponding ester: This can lead to the presence of unreacted starting ester.

  • Cyclization reactions: These may result in the formation of isomeric impurities.

  • Reagents and by-products: Residual reagents and their by-products from various synthetic steps can also contaminate the crude product.

Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the number and nature of impurities in the crude material.

Purification Strategy Selection: A Logic-Driven Approach

The choice of purification technique depends on the nature of the impurities, the desired purity level, and the scale of the purification. The following diagram illustrates a decision-making workflow:

Purification_Strategy Start Crude this compound Purity_Check Assess Purity (TLC/HPLC/NMR) Start->Purity_Check High_Purity Purity > 95%? Purity_Check->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity Purity < 95% High_Purity->Low_Purity No Final_Product Pure Product Recrystallization->Final_Product Impurity_Nature Nature of Impurities? Low_Purity->Impurity_Nature Polar_Impurities Polar Impurities Impurity_Nature->Polar_Impurities Significantly Different Polarity NonPolar_Impurities Non-Polar Impurities Impurity_Nature->NonPolar_Impurities Similar Polarity AcidBase_Extraction Acid-Base Extraction Polar_Impurities->AcidBase_Extraction Column_Chromatography Column Chromatography NonPolar_Impurities->Column_Chromatography AcidBase_Extraction->Recrystallization Column_Chromatography->Recrystallization

Caption: Decision workflow for selecting a purification strategy.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified. The principle lies in the differential solubility of the target compound and its impurities in a solvent at different temperatures.

Solvent Selection: A Critical First Step

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals.

Given the carboxylic acid functionality of the target compound, polar solvents are a good starting point. A systematic approach to solvent screening is recommended.

Table of Potential Recrystallization Solvents:

SolventRationalePotential for Mixed Solvent System
Ethanol Often a good solvent for polar organic molecules.With water or heptane
Methanol Similar to ethanol, but may have different solubility characteristics.With water or heptane
Water The compound may have some solubility in hot water due to its polar nature.With a miscible organic solvent like ethanol or methanol.
Acetic Acid Can be a good solvent for carboxylic acids, but can be difficult to remove completely.-
Ethyl Acetate A moderately polar solvent; may be suitable.With a non-polar solvent like heptane or hexane.
Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Expert Tip: For mixed solvent systems (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) at its boiling point, and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution and then allow it to cool slowly.

Acid-Base Extraction: Exploiting Chemical Properties

The acidic nature of the carboxylic acid group provides an excellent handle for purification through acid-base extraction. This technique is particularly effective for removing non-acidic impurities.

The Underlying Principle

The carboxylic acid can be deprotonated with a weak base to form a water-soluble carboxylate salt. Non-acidic organic impurities will remain in the organic phase and can be separated. The aqueous layer containing the carboxylate salt is then acidified to regenerate the pure carboxylic acid, which will precipitate out of the solution.

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., EtOAc) Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Phase Organic Phase (Non-Acidic Impurities) Separate_Layers->Organic_Phase Aqueous_Phase Aqueous Phase (Carboxylate Salt) Separate_Layers->Aqueous_Phase Acidify Acidify with HCl Aqueous_Phase->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product Pure Product Filter_Dry->Final_Product

Caption: Workflow for acid-base extraction.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of the carboxylic acid.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2). The pure carboxylic acid should precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Column Chromatography: For Challenging Separations

When recrystallization and extraction fail to provide the desired purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice. Both normal-phase and reverse-phase chromatography can be employed.

Normal-Phase Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.[7]

  • Elution: The less polar impurities will elute first, followed by the more polar target compound.

Reverse-Phase Chromatography
  • Stationary Phase: A non-polar stationary phase, such as C18-bonded silica, is used.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used. A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to ensure the carboxylic acid is in its protonated form.

  • Elution: The more polar impurities will elute first, followed by the less polar target compound.

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of the stationary phase in the chosen mobile phase.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment and Characterization

After purification, it is essential to confirm the purity and identity of the this compound. The following techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value (when available) is indicative of high purity.

  • HPLC: High-performance liquid chromatography is a sensitive method to determine the purity of the compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. A systematic approach, beginning with an understanding of potential impurities and the physicochemical properties of the compound, allows for the selection of the most appropriate purification strategy. Recrystallization, acid-base extraction, and column chromatography are all powerful techniques that, when applied correctly, can yield material of high purity, ensuring the reliability and reproducibility of subsequent research and development activities.

References

Application Notes and Protocols: 6-Chloro-1H-indazole-4-carboxylic acid in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The quest for targeted and effective anti-cancer therapeutics has led researchers to explore a multitude of heterocyclic compounds. Among these, the indazole nucleus has emerged as a "privileged scaffold" due to its remarkable versatility in binding to various biological targets.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the foundational structure for numerous clinically approved and investigational anti-cancer agents.[1][2][3] The indazole core is a key component of several successful kinase inhibitors and, most notably, a new class of drugs targeting DNA repair pathways known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

6-Chloro-1H-indazole-4-carboxylic acid is a critical starting material and key intermediate in the synthesis of these advanced therapeutic agents. Its specific substitution pattern, featuring a chloro group and a carboxylic acid moiety, provides essential chemical handles for the elaboration into complex, biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the development of novel anti-cancer drugs, with a particular focus on PARP inhibitors.

Mechanism of Action: Targeting the DNA Damage Response Pathway

The primary application of indazole derivatives, synthesized from precursors like this compound, lies in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[3][5] These enzymes are central to the DNA Damage Response (DDR) pathway, a complex network of cellular processes that detect and repair DNA lesions.

Synthetic Lethality: The Core Principle

In healthy cells, DNA damage, such as single-strand breaks (SSBs), is efficiently repaired by the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role.[3] If this pathway is compromised, the cell can rely on the high-fidelity Homologous Recombination (HR) pathway for repair, which is dependent on functional BRCA1 and BRCA2 proteins.

However, many cancers exhibit deficiencies in the HR pathway due to mutations in genes like BRCA1 and BRCA2. In these cancer cells, the inhibition of PARP by drugs derived from the indazole scaffold creates a state of "synthetic lethality."[3] When PARP is inhibited, SSBs are not repaired and accumulate, leading to the collapse of replication forks during cell division and the formation of highly toxic double-strand breaks (DSBs). Since the HR pathway is already deficient, these DSBs cannot be repaired, resulting in catastrophic genomic instability and apoptotic cell death.[3] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the hallmark of PARP inhibitor efficacy.[6]

The acclaimed PARP inhibitor, Niraparib , which features an indazole core, exemplifies this mechanism. It is approved for the treatment of ovarian, fallopian tube, and peritoneal cancers, particularly in patients with BRCA mutations.[4][7]

Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_0 Healthy Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell DNA_SSB_H DNA Single-Strand Break (SSB) PARP_H PARP1/2 Activation DNA_SSB_H->PARP_H HR_H Homologous Recombination (HR) DNA_SSB_H->HR_H Alternative Repair BER_H Base Excision Repair (BER) PARP_H->BER_H Cell_Survival_H Cell Survival BER_H->Cell_Survival_H SSB Repair HR_H->Cell_Survival_H DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP1/2 DNA_SSB_C->PARP_C DSB_C Double-Strand Break (DSB) (Replication Fork Collapse) PARP_C->DSB_C Unrepaired SSB Indazole_Inhibitor Indazole-based PARP Inhibitor (e.g., Niraparib) Indazole_Inhibitor->PARP_C Inhibition HR_Deficient_C Deficient Homologous Recombination (HR) DSB_C->HR_Deficient_C Repair Failure Apoptosis_C Apoptosis HR_Deficient_C->Apoptosis_C

Caption: Mechanism of synthetic lethality induced by indazole-based PARP inhibitors.

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a starting material for the synthesis of PARP inhibitors and for evaluating their anti-cancer activity.

Protocol 1: Synthesis of an Indazole-based PARP Inhibitor Core Structure

This protocol outlines a representative synthetic route to a key intermediate for PARP inhibitors like Niraparib, starting from this compound. This is a conceptual pathway, and specific reaction conditions may require optimization.

Objective: To synthesize a functionalized indazole amide, a common core of many PARP inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ammonia solution (7N in Methanol) or Ammonium chloride and a non-nucleophilic base

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for subsequent coupling reactions (e.g., Suzuki coupling reagents)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound in an anhydrous solvent like DCM.

    • Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 6-chloro-1H-indazole-4-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent like THF.

    • Cool the solution to 0°C and slowly add a solution of ammonia in methanol.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 6-chloro-1H-indazole-4-carboxamide.

  • Further Functionalization (e.g., N-Arylation via Suzuki Coupling):

    • The resulting 6-chloro-1H-indazole-4-carboxamide can be further functionalized at the indazole nitrogen. For instance, a Suzuki coupling reaction can be employed to introduce an aryl group, a common feature in many PARP inhibitors.[4]

    • This typically involves reacting the indazole with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start This compound Step1 Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) Start->Step1 Intermediate1 6-Chloro-1H-indazole-4-carbonyl chloride Step1->Intermediate1 Step2 Amidation (NH₃ in MeOH) Intermediate1->Step2 Intermediate2 6-Chloro-1H-indazole-4-carboxamide Step2->Intermediate2 Step3 N-Arylation (e.g., Suzuki Coupling) Intermediate2->Step3 Final_Core Indazole-based PARP Inhibitor Core Step3->Final_Core

Caption: Conceptual synthetic workflow from this compound.

Protocol 2: In Vitro Evaluation of Anti-Cancer Activity

Once a library of indazole derivatives is synthesized, their anti-cancer properties must be evaluated. The following are standard in vitro assays.

A. Cell Viability Assessment (MTT Assay) [8]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Procedure:

  • Cell Seeding: Plate cancer cell lines (e.g., BRCA-deficient breast cancer line MDA-MB-436 or ovarian cancer line CAPAN-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized indazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Niraparib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. PARP1/2 Enzymatic Inhibition Assay [9]

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2. A common method is a fluorescence-based assay that quantifies the consumption of NAD+, the substrate for PARP enzymes.[10]

Procedure:

  • Reaction Setup: In a 96- or 384-well plate, combine recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and the synthesized indazole inhibitor at various concentrations.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Add a developer reagent that reacts with the remaining NAD+ to produce a fluorescent signal.[10]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader. A lower signal indicates higher PARP activity (more NAD+ consumed) and thus weaker inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

C. Apoptosis and Cell Cycle Analysis

Principle: To confirm that the observed cytotoxicity is due to apoptosis, various assays can be performed.

  • Caspase-3/7 Activation: Measure the activity of executioner caspases 3 and 7 using a luminescent or fluorescent substrate. An increase in activity is a hallmark of apoptosis.[11]

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting: Analyze the expression levels of key apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio indicates a shift towards apoptosis.[1]

  • Cell Cycle Analysis: Use flow cytometry with PI staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). PARP inhibitors can induce G2/M arrest.[11]

Data Presentation: Summarizing In Vitro Activity

The results from the in vitro assays should be summarized in a clear and concise table to facilitate comparison between different synthesized compounds.

Compound IDTarget Cell LineIC₅₀ (µM) - Cell ViabilityIC₅₀ (nM) - PARP1 InhibitionIC₅₀ (nM) - PARP2 InhibitionApoptosis Induction (Fold Change vs. Control)
IND-001MDA-MB-4365.2150.3250.12.5
IND-002MDA-MB-4361.845.780.54.1
IND-003MDA-MB-4360.910.222.86.8
NiraparibMDA-MB-4360.53.82.18.2

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of potent anti-cancer agents, particularly PARP inhibitors. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to design, synthesize, and evaluate novel indazole-based compounds. The ultimate goal is the development of next-generation targeted therapies that can overcome resistance and improve outcomes for cancer patients. Future research should focus on developing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, exploring the combination of these novel PARP inhibitors with other therapeutic modalities, such as immunotherapy, holds significant promise for achieving synergistic anti-tumor effects.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Chloro-1H-indazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis and to identify and mitigate the formation of common byproducts.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable, presents several challenges, including regioselectivity control during aromatic substitution, the potential for byproduct formation during the critical indazole ring closure, and the stability of the final product. This guide provides a systematic approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent strategy involves a multi-step synthesis commencing from a substituted toluene derivative. A plausible and adaptable route, based on the synthesis of analogous compounds, starts with 2-methyl-5-nitrobenzoic acid.[1] This undergoes chlorination, esterification, reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Q2: What are the most common byproducts I should expect in this synthesis?

A2: The primary byproducts of concern include:

  • 2H-indazole Isomer: The formation of the thermodynamically less stable 6-chloro-2H-indazole-4-carboxylic acid is a common issue in indazole syntheses.[2]

  • Decarboxylated Product: The final product can undergo decarboxylation to yield 6-chloro-1H-indazole, particularly under harsh thermal or pH conditions.

  • Incomplete Hydrolysis: Residual methyl or ethyl 6-chloro-1H-indazole-4-carboxylate may be present if the final hydrolysis step is incomplete.

  • Positional Isomers: Arising from the initial electrophilic substitution reactions (nitration and chlorination) on the starting aromatic ring. For example, starting with 2-methylbenzoic acid, various chloro and nitro isomers can be formed.[3]

  • Unreacted Intermediates: Depending on the efficiency of each step, you may find residual amounts of the amino-ester precursor or other intermediates.

Q3: How can I differentiate between the desired 1H- and the undesired 2H-indazole isomers?

A3: Spectroscopic methods are key. In ¹H NMR spectroscopy, the N-H proton of the 1H-indazole typically appears at a different chemical shift compared to the N-H proton of the 2H-isomer. Furthermore, the electronic environment of the aromatic protons will differ, leading to distinct patterns in the aromatic region of the NMR spectrum. HPLC analysis can also be a powerful tool for separating and quantifying the two isomers.

Q4: My final product seems to be degrading. What are the likely causes?

A4: this compound can be susceptible to decarboxylation, especially when heated in solution or exposed to strong acidic or basic conditions for prolonged periods.[4] It is advisable to store the purified compound in a cool, dry, and dark place.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the indazole formation step - Inefficient diazotization of the amino-ester precursor.- Suboptimal temperature control during diazotization and cyclization.- Competing side reactions of the diazonium salt.- Ensure complete dissolution of the amine in the acidic medium before adding sodium nitrite.- Maintain a low temperature (0-5 °C) during diazotization.- Add the sodium nitrite solution slowly to control the reaction rate and minimize side reactions.
Presence of the 2H-indazole isomer - Reaction conditions favoring the kinetic 2H-product.- The 1H-isomer is generally the thermodynamically more stable product.[2] Allowing the reaction to proceed for a longer time or at a slightly elevated temperature (with caution) during the cyclization may favor the formation of the 1H-isomer.
Significant amount of decarboxylated byproduct - Excessive heat during the final hydrolysis step or during workup.- Prolonged exposure to strong acid or base.- Perform the ester hydrolysis under milder conditions (e.g., using lithium hydroxide at room temperature).- Minimize the time the product is exposed to harsh pH conditions during workup and purification.
Incomplete ester hydrolysis - Insufficient amount of base.- Short reaction time.- Poor solubility of the ester.- Use a molar excess of the base (e.g., 2-3 equivalents of LiOH or NaOH).- Monitor the reaction by TLC or HPLC to ensure completion.- Use a co-solvent like methanol or THF to improve the solubility of the ester.[1]
Presence of multiple unidentified impurities - Impure starting materials.- Formation of regioisomers during chlorination or nitration.- Complex side reactions during diazotization.- Purify the starting materials and key intermediates at each step.- Optimize the conditions for electrophilic substitution to improve regioselectivity.- Use analytical techniques like HPLC-MS to identify the impurities and trace their origin.[5][6][7]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of this compound, constructed from established procedures for analogous compounds.[1]

Workflow Diagram

SynthesisWorkflow A 2-Methyl-5-nitrobenzoic acid B Chlorination A->B C 4-Chloro-2-methyl-5-nitrobenzoic acid B->C D Esterification C->D E Methyl 4-chloro-2-methyl-5-nitrobenzoate D->E F Reduction E->F G Methyl 5-amino-4-chloro-2-methylbenzoate F->G H Diazotization & Cyclization G->H I Methyl 6-chloro-1H-indazole-4-carboxylate H->I J Hydrolysis I->J K This compound J->K

Caption: Synthetic pathway for this compound.

Step 1: Chlorination of 2-Methyl-5-nitrobenzoic acid
  • To a solution of 2-methyl-5-nitrobenzoic acid in a suitable solvent (e.g., acetic acid), add a chlorinating agent (e.g., N-chlorosuccinimide) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and dry to obtain 4-chloro-2-methyl-5-nitrobenzoic acid.

    • Causality: The regioselectivity of this chlorination is directed by the existing substituents. The formation of other isomers is possible and should be monitored.[3]

Step 2: Esterification
  • Dissolve 4-chloro-2-methyl-5-nitrobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction, neutralize the acid, and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-chloro-2-methyl-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group
  • Dissolve the nitro-ester in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Work up the reaction mixture appropriately to remove the reducing agent and isolate the amino-ester, methyl 5-amino-4-chloro-2-methylbenzoate.

Step 4: Diazotization and Intramolecular Cyclization

Diazotization Amine Amino-ester Intermediate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Amine->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyclization Intramolecular Cyclization Diazonium->Cyclization IndazoleEster Indazole Ester Cyclization->IndazoleEster

Caption: Key steps in the formation of the indazole ring.

  • Dissolve the amino-ester in a mixture of a suitable acid (e.g., hydrochloric acid) and an organic solvent (e.g., acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time to allow for the intramolecular cyclization to occur.

  • Quench the reaction and extract the product, methyl 6-chloro-1H-indazole-4-carboxylate.

    • Trustworthiness: Careful control of the temperature during diazotization is critical to prevent the decomposition of the diazonium salt and minimize the formation of byproducts.[8]

Step 5: Hydrolysis of the Ester
  • Dissolve the indazole ester in a mixture of a suitable solvent (e.g., methanol or THF) and water.

  • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC/HPLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of the final product and intermediates. A reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is typically effective. For the identification of byproducts, HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable.[5][6][7]

References

Technical Support Center: Synthesis of 6-Chloro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your product yield.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This compound is a valuable building block in medicinal chemistry, making the optimization of its synthesis a critical endeavor. This guide will focus on a common two-step synthetic route: the cyclization of 2-amino-5-chlorobenzonitrile to form the indazole core, followed by the hydrolysis of the nitrile to the carboxylic acid.

Synthetic Pathway Overview

A plausible and efficient synthetic route to this compound is outlined below. This pathway will serve as the basis for our troubleshooting guide.

Synthetic_Pathway A 2-Amino-5-chlorobenzonitrile B 6-Chloro-1H-indazole-4-carbonitrile A->B Step 1: Diazotization & Cyclization C This compound B->C Step 2: Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of 6-Chloro-1H-indazole-4-carbonitrile

This crucial cyclization step forms the indazole ring. A common method involves the diazotization of 2-amino-5-chlorobenzonitrile followed by an intramolecular cyclization.

Q1: My yield of 6-Chloro-1H-indazole-4-carbonitrile is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete diazotization, decomposition of the diazonium salt intermediate, or inefficient cyclization. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Diazotization: The formation of the diazonium salt from the weakly basic 2-amino-5-chlorobenzonitrile can be challenging.

    • Causality: The amino group in 2-amino-5-chlorobenzonitrile is electron-deficient due to the presence of the chloro and cyano groups, making it less reactive towards the nitrosating agent.

    • Solution:

      • Acid Concentration: Ensure a sufficiently acidic medium (e.g., using a strong acid like HCl or H₂SO₄) to generate the active nitrosating species (NO⁺).[1]

      • Nitrosating Agent: Use a suitable nitrosating agent. While sodium nitrite is common, for less reactive anilines, organic nitrites like tert-butyl nitrite or isoamyl nitrite in an organic solvent can be more effective.[2]

      • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrite to prevent the decomposition of nitrous acid.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, leading to a variety of byproducts.

    • Causality: The diazonium group is an excellent leaving group (as N₂ gas), and the intermediate is susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the formation of phenols and other impurities.[3][4]

    • Solution:

      • Strict Temperature Control: It is critical to maintain the reaction temperature below 5 °C until the cyclization step.

      • Immediate Use: Use the diazonium salt solution immediately in the next step without isolation.

  • Inefficient Cyclization: The final ring-closing step to form the indazole can be slow or incomplete.

    • Causality: The cyclization is an intramolecular electrophilic aromatic substitution-type reaction. The electron-withdrawing nature of the substituents can deactivate the aromatic ring, hindering the cyclization.

    • Solution:

      • Temperature: After the diazotization is complete, a controlled increase in temperature may be necessary to promote cyclization. Optimization is key, as too high a temperature can lead to decomposition. A temperature range of 60-80 °C is a good starting point to investigate.[5]

      • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like acetic acid or a mixture of water and an organic solvent are commonly used.

Experimental Protocol: Optimized Diazotization and Cyclization

  • Dissolve 2-amino-5-chlorobenzonitrile in a suitable acidic solvent (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C to initiate cyclization. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Q2: I am observing a significant amount of a phenolic byproduct. How can I minimize its formation?

A2: The formation of a phenol (in this case, 5-chloro-2-cyanophenol) is a classic side reaction resulting from the decomposition of the diazonium salt where water acts as a nucleophile.

  • Causality: This side reaction is highly dependent on temperature and the presence of water.

  • Solution:

    • Anhydrous Conditions: While the diazotization is typically performed in an aqueous medium, minimizing the amount of water can be beneficial. Using an organic nitrite in an organic solvent can be an alternative.

    • Temperature Control: As mentioned before, strictly maintaining the temperature at 0-5 °C during diazotization is the most critical factor in preventing this side reaction.

Step 2: Hydrolysis of 6-Chloro-1H-indazole-4-carbonitrile

This step converts the nitrile group into the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Q3: The hydrolysis of the nitrile is incomplete, or I am getting a significant amount of the corresponding amide as a byproduct. How can I drive the reaction to completion?

A3: Incomplete hydrolysis or the isolation of the amide intermediate suggests that the reaction conditions are not harsh enough.

  • Causality: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely or the conditions are too mild, the amide will be the major product.[3][6]

  • Solution:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for several hours is often necessary for complete hydrolysis.[7]

    • Concentration of Acid/Base: Use a higher concentration of the acid or base. For acidic hydrolysis, concentrated HCl or a mixture of H₂SO₄ and water is effective. For basic hydrolysis, a higher concentration of NaOH or KOH can be used.[8]

Q4: I am concerned about the stability of the indazole ring under harsh hydrolysis conditions. Are there milder alternatives?

A4: While the indazole ring is generally stable, extremely harsh conditions could potentially lead to degradation.

  • Causality: Strong acids and high temperatures can sometimes lead to undesired side reactions on the heterocyclic ring.

  • Solution:

    • Basic Hydrolysis: Basic hydrolysis is often milder on the indazole ring compared to strong acidic conditions. You can perform the hydrolysis with NaOH or KOH in a mixture of water and a co-solvent like ethanol or dioxane at reflux.[3] The product will be the carboxylate salt, which can then be acidified in a separate step to yield the carboxylic acid.

    • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a nitrilase can be a very mild and selective method, although this may not be practical for all laboratory settings.[9]

Experimental Protocol: Basic Hydrolysis

  • Suspend 6-Chloro-1H-indazole-4-carbonitrile in a mixture of ethanol and 10-20% aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary Table

ParameterStep 1: CyclizationStep 2: Hydrolysis
Key Reagents 2-Amino-5-chlorobenzonitrile, NaNO₂, Acid (e.g., HCl, Acetic Acid)6-Chloro-1H-indazole-4-carbonitrile, Acid (e.g., H₂SO₄) or Base (e.g., NaOH)
Critical Temperature 0-5 °C (Diazotization), 60-80 °C (Cyclization)Reflux (typically 80-110 °C)
Common Byproducts 5-Chloro-2-cyanophenol, Tar-like polymers6-Chloro-1H-indazole-4-carboxamide
Yield Improvement Strict temperature control, choice of nitrosating agent and solventIncreased reaction time, higher concentration of acid/base

Workflow Diagrams

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Incomplete Diazotization? Start->Q1 S1 Increase acid concentration Use organic nitrite Ensure T < 5°C Q1->S1 Yes Q2 Diazonium Salt Decomposition? Q1->Q2 No S1->Q2 S2 Maintain T < 5°C Use immediately Q2->S2 Yes Q3 Inefficient Cyclization? Q2->Q3 No S2->Q3 S3 Optimize cyclization temperature (60-80°C) Consider solvent change Q3->S3 Yes End Yield Improved Q3->End No S3->End

Caption: Troubleshooting workflow for low yield in the cyclization step.

Troubleshooting_Hydrolysis Start Incomplete Hydrolysis Check Amide byproduct observed? Start->Check Action Increase reaction time and temperature Increase concentration of acid/base Check->Action Yes Consider Consider switching to basic hydrolysis (milder on indazole ring) Action->Consider End Complete Hydrolysis Achieved Consider->End

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: 2-Amino-5-chlorobenzonitrile is an excellent starting material as it already contains the required chlorine and a nitrile group that can be readily hydrolyzed to the carboxylic acid at the desired position.

Q: Can I purify the final product, this compound, by recrystallization?

A: Yes, recrystallization is a common and effective method for purifying carboxylic acids. Suitable solvents include ethanol, methanol, or a mixture of an organic solvent and water. The choice of solvent will depend on the impurity profile.

Q: Are there any safety precautions I should be aware of?

A: Yes. Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. Always handle strong acids and bases with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q: Can I use a Sandmeyer-type reaction to introduce the chloro group?

A: While the Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring via a diazonium salt, in this specific synthesis, it is more efficient to start with a chlorinated precursor like 2-amino-5-chlorobenzonitrile.[3][5][10] A Sandmeyer reaction could be an alternative route if starting from a different precursor, such as an amino-indazole.

Q: How can I confirm the structure of my final product?

A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of this compound.

References

Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity during the functionalization of the indazole scaffold. The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its ambident nucleophilic nature, possessing two reactive nitrogen atoms (N1 and N2), frequently leads to the formation of regioisomeric mixtures during synthesis, complicating purification and reducing yields.[1][4][5]

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of an indazole is producing a mixture of N1 and N2 isomers. Why is this happening and how can I control it?

This is the most common challenge in indazole chemistry. The indazolide anion, formed after deprotonation, is an ambident nucleophile, meaning the negative charge is delocalized across both N1 and N2, making both sites reactive towards electrophiles.[6] The final product ratio is a delicate balance of several factors, including thermodynamic versus kinetic control, solvent effects, the nature of the base and its counter-ion, and the steric and electronic properties of both the indazole substrate and the electrophile.[1][4][5]

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][7][8] Therefore, conditions that allow for equilibration will typically favor the N1-substituted product.[4][7][9] Conversely, conditions that favor the kinetic pathway can lead to a preference for the N2 product.

Below is a decision-making workflow to help you select the appropriate conditions based on your desired regioisomer.

G cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Desired Product? n1_product N1-Alkylated Indazole (Thermodynamic Product) start->n1_product  Thermodynamically  more stable n2_product N2-Alkylated Indazole (Kinetic Product) start->n2_product  Often kinetically  favored n1_cond Conditions: - Strong, non-coordinating base (e.g., NaH) - Non-polar aprotic solvent (e.g., THF) - Possible coordination at C3 - Thermodynamic equilibration n1_product->n1_cond n2_cond Conditions: - Steric hindrance at C7 - Mitsunobu Reaction - Specific acid catalysis - Polar solvents (e.g., DMSO) n2_product->n2_cond n1_protocol See Protocol 1: NaH in THF n1_cond->n1_protocol n2_protocol See Protocol 2: Mitsunobu Reaction n2_cond->n2_protocol n2_alt See Protocol 3: Acid-Catalyzed Alkylation n2_cond->n2_alt

Caption: Decision workflow for regioselective indazole N-alkylation.

Q2: How can I selectively synthesize the N1-alkylated indazole?

Achieving high N1-selectivity typically involves leveraging thermodynamic control.[9][10] The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) as a solvent has proven to be a robust system for favoring N1-alkylation.[1][7]

Causality & Mechanistic Insight: The effectiveness of the NaH/THF system is often attributed to the sodium cation's role. In a less polar solvent like THF, the sodium cation forms a tight ion pair with the indazolide anion. For indazoles with a coordinating group at the C3 position (e.g., ester, amide), the Na+ ion is believed to chelate between the N2 nitrogen and the C3-substituent's heteroatom. This chelation sterically shields the N2 position, directing the incoming electrophile to the more accessible N1 position.[5]

Troubleshooting & Optimization:

  • Poor Conversion: If the reaction is sluggish, gently warming it to 50 °C can often drive the reaction to completion without compromising regioselectivity.[2][7]

  • Substituent Effects: This method is particularly effective for indazoles with C3 substituents like -CO₂Me, -C(O)Me, -C(O)NH₂, and even bulky groups like tert-butyl, where >99% N1 selectivity has been observed.[1][2][7]

  • Unexpected N2 Product: If you still observe significant N2 product, ensure your THF is anhydrous. Water can interfere with the ion pairing. Also, consider the electronic nature of your indazole. Strong electron-withdrawing groups at the C7 position can electronically favor N2 attack even under these conditions.[1][2][7]

This protocol is adapted from a procedure demonstrating high N1-selectivity for a range of indazole substrates.[1][7]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide or tosylate (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole.

  • Dissolve the indazole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (alkyl halide or tosylate) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: My goal is the N2-substituted indazole. What are the most reliable methods?

Selectivity for the N2 position often requires conditions that favor kinetic control or employ specific directing effects.[5]

Method A: Exploiting Steric Hindrance The most straightforward way to direct functionalization to N2 is by using an indazole substrate with a bulky substituent at the C7 position. Groups like -NO₂ or -CO₂Me at C7 sterically block the N1 position, forcing alkylation to occur at N2, even when using NaH/THF.[1][2][7]

Method B: The Mitsunobu Reaction The Mitsunobu reaction is a classic and reliable method for achieving N2-selectivity, particularly for less hindered indazoles.[7] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DIAD or DEAD) often shows a strong preference for the N2 isomer.[2][7] For example, the reaction of methyl indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded the N1 and N2 isomers in a 1:2.5 ratio.[2][7]

Causality & Mechanistic Insight: While the precise mechanism for selectivity is debated, it is thought to proceed through a phosphonium salt intermediate. The bulky triphenylphosphine oxide byproduct and the reaction intermediates may create a transition state that favors attack by the sterically less encumbered N2 nitrogen.[8]

This protocol is a general procedure for the N-alkylation of indazoles under Mitsunobu conditions.[4]

Materials:

  • 1H-indazole (1.0 equiv)

  • Alcohol (R-OH, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD dropwise over 15-20 minutes. The solution may develop a characteristic orange or yellow color.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • The crude mixture will contain the product and triphenylphosphine oxide. Purify directly by flash column chromatography to separate the N1 and N2 isomers.

Method C: Acid-Catalyzed Alkylation with Trichloroacetimidates A highly selective method for N2-alkylation involves the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH or Cu(OTf)₂). This method is effective for primary, secondary, and even tertiary alkyl groups and often yields the N2 product with no detectable N1 isomer.[11][12]

Causality & Mechanistic Insight: Quantum mechanical calculations suggest this high selectivity arises from the relative energies of the indazole tautomers.[11] The 1H-tautomer is significantly more stable than the 2H-tautomer. For N2 alkylation, the more stable 1H-tautomer can react directly. For N1 alkylation to occur, the substrate must first tautomerize to the higher-energy 2H-form, which incurs a significant energetic penalty. This difference in activation energy barriers strongly favors the N2-alkylation pathway.[11]

G cluster_paths Reaction Pathways cluster_n2 N2-Alkylation Path cluster_n1 N1-Alkylation Path start 1H-Indazole (Ground State) n2_ts N2 Transition State (Lower Barrier) start->n2_ts Direct Attack tautomer 2H-Indazole (High Energy Tautomer) start->tautomer Tautomerization (Energy Penalty) n2_prod N2-Product n2_ts->n2_prod n1_ts N1 Transition State (Higher Barrier) tautomer->n1_ts Attack n1_prod N1-Product n1_ts->n1_prod

Caption: Energy landscape favoring N2-alkylation under acidic conditions.

This protocol is based on the highly selective method reported by Pfizer chemists.[11]

Materials:

  • 1H-indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

  • Anhydrous solvent (e.g., Dioxane or CH₂Cl₂)

Procedure:

  • To a flask under an inert atmosphere, dissolve the 1H-indazole and the alkyl 2,2,2-trichloroacetimidate in the anhydrous solvent.

  • Add the TfOH catalyst at room temperature.

  • Stir the reaction at room temperature or heat as necessary, monitoring by LC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Data Summary: Regioselectivity under Various Conditions

The choice of base and solvent has a profound impact on the N1:N2 product ratio. The following table summarizes representative data from the literature to guide your experimental design.

EntryIndazole SubstrateBaseSolventN1:N2 RatioReference
13-CO₂Me-IndazoleNaHTHF>99:1[2][7]
23-CO₂Me-IndazoleK₂CO₃DMF1:1.1[8]
33-CO₂Me-IndazoleCs₂CO₃Dioxane>98:2[8]
4Unsubstituted IndazoleNaHMDSTHF1:8[7]
5Unsubstituted IndazoleNaHMDSDMSO4:1[7]
67-NO₂-IndazoleNaHTHF4:96[1][7]

Note: Ratios are approximate and can vary based on temperature, concentration, and the specific electrophile used.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-1H-indazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing insights grounded in established chemical principles to streamline your experimental workflow.

Frequently Asked questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent and logical synthetic approach involves a multi-step sequence starting from a commercially available substituted toluene derivative. While a direct protocol for this specific molecule is not extensively published, a reliable pathway can be constructed based on established indazole syntheses.[1][2][3] The key steps typically include nitration, oxidation, reduction, diazotization, and cyclization, followed by hydrolysis. This route offers good control over regioselectivity and allows for the introduction of the required functional groups in a stepwise manner.

Below is a proposed workflow diagram for this synthetic pathway.

Synthetic_Pathway A 5-Chloro-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  (Diazotization)   C N-Nitroso Intermediate A->C  NaNO2, Benzene (reflux) (via N-nitroso intermediate) [3] B->C  Reduction (e.g., SnCl2)    (Not a direct path, conceptual step) D 6-Chloro-1H-indazole C->D  Cyclization [3] E Intermediate for Carboxylation D->E  Directed Lithiation / Grignard Formation   F This compound E->F  Carboxylation (CO2)  

Caption: Proposed synthetic pathway for this compound.

Q2: Why is temperature control so critical during the diazotization and cyclization steps?

A2: Temperature control is paramount because diazonium salts, which are key intermediates in many indazole syntheses, are often unstable at elevated temperatures.[1] The cyclization step to form the indazole ring can be exothermic.[4] Without precise temperature management, side reactions such as dimerization, hydrazone formation, or decomposition of the diazonium intermediate can occur, leading to a significant reduction in yield and the formation of complex impurity profiles that complicate purification.[5] Maintaining a low temperature, typically between 0-5 °C, during diazotization ensures the stability of the intermediate, while controlled heating during cyclization provides the necessary activation energy without promoting unwanted side reactions.

Q3: What are the primary side products I should watch for, and how can I identify them?

A3: During indazole synthesis, several side products can form. A common issue is the formation of regioisomers, particularly N-1 vs. N-2 alkylated or acylated products if these steps are involved.[5][6] In the core synthesis of the ring, incomplete cyclization can leave starting materials, while harsh conditions may lead to decarboxylation of the final product.[5] Over-chlorination is another potential issue if chlorinating agents are used directly on the indazole ring.[4]

Identification is typically achieved through a combination of techniques:

  • TLC: To monitor reaction progress and identify the number of components in the crude mixture.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between isomers. For example, N-1 and N-2 alkylated indazoles show distinct chemical shifts and correlations in 2D NMR experiments.[5]

  • Mass Spectrometry: To confirm the molecular weight of the desired product and identify byproducts.

Troubleshooting Guide

Problem: Low yield or failure of the indazole ring formation (cyclization step).
  • Possible Cause 1: Inefficient Diazotization. The formation of the diazonium salt precursor is incomplete.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure the sodium nitrite (NaNO₂) is fresh and dry.

      • Acid Concentration: Use a sufficient excess of a strong, non-oxidizing acid (e.g., HCl) to ensure complete protonation of the aniline precursor and to maintain an acidic environment that stabilizes the diazonium salt.

      • Temperature Control: Add the NaNO₂ solution slowly while maintaining the reaction temperature strictly between 0-5 °C to prevent premature decomposition of the diazonium salt.

  • Possible Cause 2: Improper Cyclization Conditions. The energy barrier for the ring-closing step is not being efficiently overcome, or side reactions are dominating.

    • Troubleshooting Steps:

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Aprotic solvents like DMF or DMSO can sometimes provide higher yields compared to protic solvents, although this is system-dependent.[1]

      • Temperature Adjustment: While the initial diazotization requires low temperatures, the cyclization step may need gentle heating. Create a temperature gradient experiment (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition.

      • Catalyst Introduction: Some indazole syntheses benefit from a catalyst. For instance, copper-catalyzed methods are known for forming C-N and N-N bonds in one-pot reactions to yield indazoles.[1]

Below is a workflow to troubleshoot low cyclization yield.

Troubleshooting_Workflow start Low Cyclization Yield check_diazotization Verify Complete Diazotization start->check_diazotization reoptimize_diazo Re-optimize Diazotization: - Fresh NaNO2 - Strict Temp. Control (0-5°C) - Check Acid Stoichiometry check_diazotization->reoptimize_diazo  No   check_cyclization Review Cyclization Conditions check_diazotization->check_cyclization  Yes   reoptimize_diazo->check_cyclization optimize_temp Optimize Temperature: - Run small-scale trials at RT, 40°C, 60°C check_cyclization->optimize_temp  Temp?   optimize_solvent Optimize Solvent: - Test aprotic (DMF, DMSO) vs. protic (EtOH) solvents [3] check_cyclization->optimize_solvent  Solvent?   consider_catalyst Consider Catalyst: - Explore Cu-catalyzed options if applicable [3] check_cyclization->consider_catalyst  Catalyst?   end Improved Yield optimize_temp->end optimize_solvent->end consider_catalyst->end

Caption: Troubleshooting workflow for low indazole cyclization yield.

Problem: The final product is difficult to purify from starting materials or side products.
  • Possible Cause 1: Similar Polarity of Components. The desired product and a major impurity have very similar polarities, making separation by standard silica gel chromatography challenging.

    • Troubleshooting Steps:

      • Recrystallization: This is often the most effective method for purifying crystalline solids. Systematically screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble.

      • pH Adjustment during Workup: Since the target compound is a carboxylic acid, its solubility is highly pH-dependent. During aqueous workup, you can wash the organic layer with a basic solution (e.g., NaHCO₃) to extract the acidic product into the aqueous layer. The impurities may remain in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate the pure product.[2]

      • Alternative Chromatography: If silica gel fails, consider reverse-phase chromatography (C18), which separates compounds based on hydrophobicity rather than polarity.

  • Possible Cause 2: Formation of stubborn byproducts like dimers or hydrazones. [1][5]

    • Troubleshooting Steps:

      • Revisit Reaction Conditions: The best way to deal with difficult-to-remove impurities is to prevent their formation in the first place. Re-optimize the reaction (see previous troubleshooting point) to minimize their generation.

      • Slow Addition of Reagents: Adding key reagents, like the diazotizing agent, dropwise via a syringe pump can help maintain a low instantaneous concentration, which often suppresses the formation of dimeric species.[4]

Experimental Protocols & Data

Protocol: Illustrative Synthesis of a Substituted Indazole Carboxylic Acid

This protocol is a representative procedure adapted from the synthesis of analogous compounds like 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid and should be optimized for the 6-chloro analog.[2]

Step 1: Hydrolysis of the Ester Precursor (e.g., Methyl 6-chloro-1H-indazole-4-carboxylate)

  • Dissolve the methyl ester precursor (1 equivalent) in a 2:1 mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3-4 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until all starting material is consumed.

  • Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 using a suitable acid like 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Filter the resulting solid, wash thoroughly with cold water to remove residual salts, and dry under vacuum to yield the final product, this compound.[2]

Table 1: Optimization Parameters for Indazole Synthesis
ParameterConditionRationale & Key ConsiderationsReference
Diazotization Temp. 0 - 5 °CCritical for the stability of the diazonium salt intermediate; prevents decomposition.[1]
Cyclization Temp. Room Temp. to 80 °CHighly reaction-dependent. Requires optimization to balance reaction rate against side product formation.[4]
Solvent Aprotic (DMF, DMSO) or Protic (EtOH, AcOH)Solvent polarity influences reaction rates and yields. Aprotic solvents can enhance yields in some cases.[1]
Hydrolysis Base LiOH, NaOHLiOH is often preferred for its higher solubility in mixed aqueous/organic systems, potentially leading to cleaner reactions.[2]
Purification Recrystallization, pH-based extractionExploiting the acidic nature of the carboxylic acid group is a powerful purification strategy.[2]

References

Technical Support Center: Navigating Side Reactions in the Synthesis of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions and challenges encountered during these synthetic routes. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.

Introduction: The Challenge of Indazole Carboxylic Acid Synthesis

Indazole carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield and purity, making downstream applications challenging. This guide will address the most prevalent issues, from regioselectivity in N-alkylation to unexpected byproducts in various synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation - A Mixture of N-1 and N-2 Isomers

This is arguably the most common challenge in the synthesis of N-substituted indazole carboxylic acids.[4][5] The indazole ring possesses two nucleophilic nitrogen atoms, leading to the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on a delicate interplay of steric and electronic factors, as well as reaction conditions.[5][6]

Q: I am consistently getting a mixture of N-1 and N-2 alkylated indazole carboxylic acid esters. How can I improve the selectivity for the desired isomer?

A: Achieving high regioselectivity requires careful optimization of your reaction conditions. Here’s a breakdown of the key factors and troubleshooting steps:

1. The Critical Role of Base and Solvent Selection:

The choice of base and solvent is paramount in controlling the N-1/N-2 ratio.[4][5]

  • For Preferential N-1 Alkylation: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity.[1][2][3][5] The sodium cation is believed to coordinate with the N-2 atom and an electron-rich substituent at the C-3 position, sterically hindering alkylation at the N-2 position.[5]

  • For Preferential N-2 Alkylation: While the 1H-indazole tautomer is often thermodynamically favored, specific conditions can be employed to promote alkylation at the N-2 position.[5] Mitsunobu conditions, for instance, have been shown to favor the formation of the N-2 regioisomer.[7]

2. Influence of Substituents:

The electronic and steric properties of substituents on the indazole ring can significantly direct the outcome of N-alkylation.[4][5]

  • Electron-withdrawing groups at the C-3 position, such as carboxymethyl or carboxamide, have been shown to lead to greater than 99% N-1 regioselectivity when using NaH in THF.[1][2][3][5]

  • Conversely, electron-withdrawing groups at the C-7 position , like nitro or carboxylate groups, can confer excellent N-2 regioselectivity (≥ 96%).[1][2][3]

3. Thermodynamic vs. Kinetic Control:

In some cases, the initially formed product mixture can be equilibrated to favor the thermodynamically more stable isomer. N-alkylation with α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the more stable N-1 substituted product.[2][5]

Troubleshooting Workflow for N-Alkylation Regioselectivity:

G start Mixture of N-1 and N-2 Isomers Observed base_solvent Analyze Base/Solvent Combination start->base_solvent substituents Evaluate Substituent Effects start->substituents thermo_kinetic Consider Thermodynamic Equilibration start->thermo_kinetic na_thf For N-1: Use NaH in THF base_solvent->na_thf Targeting N-1 mitsunobu For N-2: Consider Mitsunobu Conditions base_solvent->mitsunobu Targeting N-2 ewg_c3 Electron-withdrawing group at C-3 favors N-1 substituents->ewg_c3 ewg_c7 Electron-withdrawing group at C-7 favors N-2 substituents->ewg_c7 equilibration Use α-halo carbonyl/β-halo ester electrophiles to favor thermodynamic N-1 product thermo_kinetic->equilibration G cluster_N1 N-1 Isomer cluster_N2 N-2 Isomer N1_indazole Indazole Ring (C7a) N1_alkyl Alkyl Group (CH2) N1_alkyl->N1_indazole HMBC Correlation N2_indazole Indazole Ring (C3) N2_alkyl Alkyl Group (CH2) N2_alkyl->N2_indazole HMBC Correlation

References

Technical Support Center: A Guide to the Stable Storage of 6-Chloro-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "6-Chloro-1H-indazole-4-carboxylic acid" (CAS 885522-12-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent degradation during storage and handling.

Understanding the Stability of this compound

This compound is a heterocyclic compound featuring an indazole core, a chloro substituent, and a carboxylic acid group. Each of these components contributes to its chemical reactivity and potential degradation pathways. The indazole ring can be susceptible to oxidation and photolytic rearrangement, while the chloro- and carboxylic acid groups can influence the molecule's electronic properties and susceptibility to hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed, opaque container in a controlled environment. The recommended conditions are refrigeration at 2°C to 8°C.[1][2][3] It is also crucial to protect the compound from moisture and light to prevent hydrolytic and photolytic degradation.[4][5]

Q2: I've noticed a slight discoloration of my compound over time. What could be the cause?

Discoloration can be an early indicator of degradation. This could be due to minor oxidation of the indazole ring or photolytic degradation, especially if the compound has been exposed to light.[5] It is recommended to perform a purity analysis, such as by HPLC, to assess the extent of degradation.

Q3: Can this compound degrade in solution?

Yes, the compound's stability can be compromised in solution, particularly at non-neutral pH. The carboxylic acid group can influence its solubility and reactivity. In acidic or basic solutions, hydrolysis of the chloro group or other parts of the molecule can occur, especially at elevated temperatures.[5]

Q4: Is there a risk of decarboxylation with this compound?

Yes, aryl carboxylic acids, especially those with electron-withdrawing groups, can undergo decarboxylation, particularly when heated.[6][7] While this may not be a significant concern at recommended storage temperatures, it is a potential degradation pathway to be aware of during experimental procedures involving heat.

Troubleshooting Guide: Common Storage Issues

Problem Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color, clumping) - Exposure to light, leading to photodegradation. - Absorption of moisture due to improper sealing. - Minor thermal degradation from temperature fluctuations.- Store in an amber vial or light-blocking container. - Ensure the container is tightly sealed and consider using a desiccator. - Monitor storage temperature and avoid frequent freeze-thaw cycles.
Decreased purity observed by HPLC analysis - One or more degradation pathways (photodegradation, hydrolysis, oxidation, thermal) may be occurring.- Conduct a forced degradation study to identify the primary degradation pathway(s). - Re-evaluate storage conditions based on the degradation profile.
Inconsistent experimental results - Use of a partially degraded stock solution.- Prepare fresh stock solutions for critical experiments. - Regularly check the purity of long-term stock solutions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert sealing surface.

  • Atmosphere: Before sealing, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • Temperature: Store the vial in a refrigerator at 2°C to 8°C.[1][2][3]

  • Moisture Control: For added protection against moisture, the vial can be placed inside a desiccator within the refrigerator.

  • Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can help elucidate the potential degradation pathways and products of this compound.[8][9][10]

A. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

B. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][15] A control sample should be wrapped in aluminum foil to exclude light.

C. Analysis: Analyze the stressed samples by a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for peak purity analysis. For identification of degradation products, LC-MS/MS is the preferred technique.[16][17][18]

Protocol 3: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 95% A, ramp to 5% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Degradation Pathways and Troubleshooting

To better understand the potential degradation mechanisms and the troubleshooting process, the following diagrams are provided.

DegradationPathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, H₂O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat 6-Hydroxy-1H-indazole-4-carboxylic acid 6-Hydroxy-1H-indazole-4-carboxylic acid Hydrolysis->6-Hydroxy-1H-indazole-4-carboxylic acid N-oxide derivatives N-oxide derivatives Oxidation->N-oxide derivatives Rearrangement/Dehalogenation products Rearrangement/Dehalogenation products Photodegradation->Rearrangement/Dehalogenation products Decarboxylation Product (6-Chloro-1H-indazole) Decarboxylation Product (6-Chloro-1H-indazole) Thermal Degradation->Decarboxylation Product (6-Chloro-1H-indazole)

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Observed Degradation CheckStorage Review Storage Conditions Start->CheckStorage PurityAnalysis Perform HPLC Purity Analysis CheckStorage->PurityAnalysis ForcedDegradation Conduct Forced Degradation Study PurityAnalysis->ForcedDegradation If purity is low End Implement Corrective Actions PurityAnalysis->End If purity is acceptable IdentifyDegradants Identify Degradants by LC-MS/MS ForcedDegradation->IdentifyDegradants OptimizeStorage Optimize Storage Conditions IdentifyDegradants->OptimizeStorage OptimizeStorage->End

Caption: A workflow for troubleshooting the degradation of the compound.

References

Validation & Comparative

Comparing the reactivity of "6-Chloro-1H-indazole-4-carboxylic acid" with its bromo analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 6-Chloro- and 6-Bromo-1H-indazole-4-carboxylic Acid in Cross-Coupling Reactions

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its derivatives are integral to numerous therapeutic agents, including Pazopanib (an anti-cancer agent) and Niraparib (a PARP inhibitor), highlighting the scaffold's significance.[1] The functionalization of this core, particularly at the 6-position, is a common strategy for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed comparative analysis of two key building blocks: 6-Chloro-1H-indazole-4-carboxylic acid and its analogue, 6-Bromo-1H-indazole-4-carboxylic acid . For researchers in drug development, the choice between an aryl chloride and an aryl bromide is not trivial. It has profound implications for reaction efficiency, catalyst selection, cost of goods, and overall synthetic strategy. This document will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower scientists to make informed decisions in their synthetic campaigns.

Pillar 1: The Fundamental Science of Aryl Halide Reactivity

The disparate reactivity between aryl chlorides and aryl bromides is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the critical parameter, with the general trend being: Ar-F > Ar-Cl > Ar-Br > Ar-I .[2]

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Chloride (Ph-Cl)~97[2]
Phenyl Bromide (Ph-Br)~84[2]

A higher BDE signifies a stronger, more stable bond that requires more energy to cleave. In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond.[3][4] The significantly stronger C-Cl bond makes this step more energetically demanding compared to the C-Br bond, rendering aryl chlorides inherently less reactive.[5][6][7]

Historically, this reactivity gap relegated aryl chlorides to less-favored substrates. However, the evolution of sophisticated phosphine ligands (e.g., bulky, electron-rich biarylphosphines) and N-heterocyclic carbenes (NHCs) has led to the development of highly active catalyst systems capable of efficiently activating the robust C-Cl bond.[6][8]

Pillar 2: Comparative Analysis in Key Transformations

To illustrate the practical implications of these differences, we will compare the performance of the chloro and bromo indazole analogues in two of the most ubiquitous transformations in pharmaceutical synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages. The choice of halide directly impacts the required reaction conditions.

dot

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Rate-Limiting Step) More difficult for Ar-Cl trans_complex [Ar-Pd(II)(R)L₂] oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product arx Ar-X arx->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex reductive_elim Reductive Elimination

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

SubstrateCatalyst/LigandBaseTemp.Time (h)Yield (%)
6-Bromo Analogue Pd(dppf)Cl₂ (3 mol%)K₂CO₃80 °C2-4>90%
6-Chloro Analogue Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄110 °C12-18~85%

Experimental Insights:

  • Reactivity Trend: The 6-bromo analogue consistently demonstrates higher reactivity, achieving excellent yields under milder conditions with a standard, commercially available catalyst like Pd(dppf)Cl₂.[9][10][11] This is a direct consequence of the lower C-Br bond dissociation energy.

  • Catalyst System for Chloro Analogue: The activation of the 6-chloro analogue necessitates a more sophisticated catalyst system. The use of a bulky, electron-rich biarylphosphine ligand like XPhos is crucial.[12] This type of ligand promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is required to overcome the higher activation barrier of C-Cl bond cleavage.[6][7]

  • Reaction Conditions: The chloro analogue requires a higher temperature and a stronger base (K₃PO₄ vs. K₂CO₃) to drive the reaction to completion. These more forcing conditions can sometimes be incompatible with sensitive functional groups elsewhere in the molecule.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of the C-N bond is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this field.[13][14]

// Nodes A [label="Aryl Halide Choice", fillcolor="#4285F4"]; BDE [label="Bond Dissociation Energy (BDE)", fillcolor="#EA4335"]; Catalyst [label="Catalyst & Ligand System", fillcolor="#FBBC05"]; ArBr [label="Ar-Br\n(Lower BDE, ~84 kcal/mol)", fillcolor="#34A853"]; ArCl [label="Ar-Cl\n(Higher BDE, ~97 kcal/mol)", fillcolor="#EA4335"]; StdCat [label="Standard Catalysts\n(e.g., Pd(dppf)Cl₂)", fillcolor="#5F6368"]; AdvCat [label="Advanced Ligands\n(e.g., XPhos, RuPhos)", fillcolor="#202124"]; Outcome [label="Reaction Outcome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> BDE; A -> Catalyst; BDE -> ArBr; BDE -> ArCl; Catalyst -> StdCat; Catalyst -> AdvCat; ArBr -> Outcome [label="Milder Conditions\nFaster Reaction"]; StdCat -> ArBr [style=dashed]; ArCl -> Outcome [label="Forcing Conditions\nSlower Reaction"]; AdvCat -> ArCl [style=dashed]; }

References

A Comparative Guide to the Synthetic Routes of 6-Chloro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-1H-indazole-4-carboxylic acid

The indazole scaffold is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse biological activities. The specific substitution pattern of this compound, featuring a halogen at the 6-position and a carboxylic acid at the 4-position, offers versatile handles for further chemical modification. This makes it a valuable intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the chloro and carboxylic acid groups allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Comparative Analysis of Synthetic Routes

This guide details and compares two distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on factors such as the availability of starting materials, reaction efficiency, potential for scale-up, and the complexity of purification.

Route 1: Diazotization and Cyclization of a Substituted Aniline

This classical approach to indazole synthesis involves the formation of a diazonium salt from an appropriately substituted aniline, followed by an intramolecular cyclization. For the synthesis of this compound, a plausible starting material is 5-chloro-2-methyl-3-nitroaniline.

Route 2: Multi-step Synthesis from a Substituted Toluene Derivative

An alternative strategy, adapted from the synthesis of analogous halogenated indazole-4-carboxylic acids, commences with a more readily available substituted toluene. This multi-step pathway involves a sequence of nitration, oxidation, reduction, and cyclization reactions. A feasible starting material for this route is 3-chloro-5-nitrotoluene.

Below is a comparative summary of the two proposed routes:

FeatureRoute 1: From 5-chloro-2-methyl-3-nitroanilineRoute 2: From 3-chloro-5-nitrotoluene
Starting Material 5-chloro-2-methyl-3-nitroaniline3-chloro-5-nitrotoluene
Key Reactions Diazotization, Cyclization, OxidationNitration, Oxidation, Reduction, Diazotization, Cyclization
Number of Steps Fewer stepsMore steps
Potential Yield Moderate to GoodPotentially lower overall yield due to multiple steps
Scalability Diazotization can be challenging to scale.Each step is generally scalable with established procedures.
Purification May require careful purification to remove isomers.Intermediate purification is necessary at each stage.
Reagent Cost Starting material may be less common.Starting material is commercially available and relatively inexpensive.

Detailed Experimental Protocols

Route 1: Synthesis from 5-chloro-2-methyl-3-nitroaniline

This route offers a more direct approach to the indazole core.

  • Protocol: To a cooled (0-5 °C) solution of 5-chloro-2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a period, and the resulting diazonium salt solution is then slowly added to a heated solution, initiating the cyclization.

  • Causality: The diazotization of the primary amine is a critical step, forming a highly reactive diazonium salt. The subsequent intramolecular cyclization is promoted by the adjacent methyl group, leading to the formation of the indazole ring. The nitro group at the 3-position directs the cyclization to form the 4-nitroindazole isomer.

  • Protocol: The 6-Chloro-4-nitro-1H-indazole is subjected to oxidation. A common method involves heating with a strong oxidizing agent such as potassium permanganate in an aqueous basic solution.

  • Causality: The nitro group is a suitable precursor to a carboxylic acid through oxidation. The choice of oxidizing agent and reaction conditions is crucial to achieve a good yield without degrading the indazole core.

Route 2: Synthesis from 3-chloro-5-nitrotoluene

This pathway, while longer, utilizes a more readily accessible starting material.

  • Protocol: 3-chloro-5-nitrotoluene is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature.

  • Causality: The nitrating mixture generates the nitronium ion (NO₂⁺), which acts as the electrophile. The existing substituents on the benzene ring direct the incoming nitro group to the ortho and para positions.

  • Protocol: The methyl group of 2,4-dinitro-5-chlorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium dichromate in sulfuric acid.

  • Causality: The methyl group is susceptible to oxidation under harsh conditions. This step introduces the carboxylic acid functionality required in the final product.

  • Protocol: The dinitro compound is selectively reduced to the corresponding amino derivative. This can be achieved using reagents like sodium sulfide or ammonium polysulfide.

  • Causality: The nitro group ortho to the carboxylic acid is sterically more hindered, allowing for the selective reduction of the other nitro group under controlled conditions.

  • Protocol: The resulting 2-amino-5-chloro-4-nitrobenzoic acid is subjected to diazotization followed by intramolecular cyclization, similar to the final steps of Route 1.

  • Causality: The formation of the diazonium salt from the newly introduced amino group, followed by cyclization, leads to the formation of the indazole ring, yielding the final product.

Visualization of Synthetic Pathways

Route 1: Workflow Diagram

Route 1 start 5-chloro-2-methyl-3-nitroaniline step1 Diazotization & Cyclization (NaNO2, HCl) start->step1 intermediate 6-Chloro-4-nitro-1H-indazole step1->intermediate step2 Oxidation (KMnO4) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Workflow Diagram

Route 2 start 3-chloro-5-nitrotoluene step1 Nitration (HNO3, H2SO4) start->step1 int1 2,4-dinitro-5-chlorotoluene step1->int1 step2 Oxidation (K2Cr2O7, H2SO4) int1->step2 int2 2,4-dinitro-5-chlorobenzoic acid step2->int2 step3 Selective Reduction (Na2S) int2->step3 int3 2-amino-5-chloro-4-nitrobenzoic acid step3->int3 step4 Diazotization & Cyclization (NaNO2, HCl) int3->step4 product This compound step4->product

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Both presented routes offer viable pathways to this compound.

  • Route 1 is more convergent and likely to be preferred for smaller-scale synthesis due to the fewer number of steps. However, the availability and cost of the starting material, 5-chloro-2-methyl-3-nitroaniline, should be carefully considered. The diazotization step may also require careful optimization for safe and efficient scale-up.

  • Route 2 , while longer, utilizes a more readily available and economical starting material. Each step in this pathway is a well-established transformation in organic synthesis, potentially making it more amenable to large-scale production. The overall yield will be dependent on the efficiency of each individual step.

The choice between these routes will ultimately depend on the specific needs of the research or development program, including the desired scale of synthesis, budget, and available expertise. It is recommended to perform small-scale trial runs of key steps for both routes to assess their feasibility and optimize reaction conditions before committing to a larger-scale synthesis.

A Comparative Guide to the Biological Activity Screening of 6-Chloro-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its significance in the development of targeted therapies, particularly kinase inhibitors.[1] This guide provides a comprehensive framework for the synthesis, biological screening, and comparative analysis of a novel class of compounds: derivatives of 6-Chloro-1H-indazole-4-carboxylic acid .

While extensive research has been conducted on various indazole derivatives, this specific scaffold remains relatively unexplored. This document, therefore, serves as a forward-looking guide, presenting a robust, scientifically-grounded methodology for evaluating the potential of these compounds. We will draw upon established protocols and data from structurally related molecules to propose a comprehensive screening cascade. This guide is designed to empower researchers to systematically investigate the therapeutic potential of this compound derivatives and benchmark their performance against established clinical standards.

The Rationale: Why this compound?

The strategic placement of substituents on the indazole ring is crucial for modulating biological activity. The 6-position of the indazole ring has been a focal point for modifications in the development of kinase inhibitors.[2] The introduction of a halogen, such as chlorine, at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to target proteins. Furthermore, the carboxylic acid at the 4-position provides a versatile handle for the synthesis of a diverse library of amide or ester derivatives, allowing for a thorough exploration of the structure-activity relationship (SAR).[3]

Proposed Synthetic and Screening Workflow

The journey from a lead scaffold to a viable drug candidate is a multi-step process involving synthesis, purification, and rigorous biological evaluation. The following workflow is a proposed strategy for the systematic screening of this compound derivatives.

Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Cascade Start This compound Amide_Coupling Amide Coupling with Diverse Amines Start->Amide_Coupling EDC, HOBt Purification Purification (e.g., Column Chromatography) Amide_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening In vitro Antiproliferative Assay (MTT) Characterization->Primary_Screening Compound Library Secondary_Screening Kinase Inhibition Assays Primary_Screening->Secondary_Screening Identify potent compounds Mechanism_of_Action Cell-Based Assays (Apoptosis, Cell Cycle) Secondary_Screening->Mechanism_of_Action Determine target kinases In_vivo_Studies Xenograft Models Mechanism_of_Action->In_vivo_Studies Validate cellular effects

Caption: Proposed workflow for the synthesis and biological screening of this compound derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experimental stages.

Synthesis of 6-Chloro-1H-indazole-4-carboxamide Derivatives

This protocol outlines a general procedure for the amide coupling of the parent carboxylic acid with a variety of amines to generate a library of derivatives.

Materials:

  • This compound

  • Substituted amines (various)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 equivalents) followed by DIPEA or TEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is a standard primary screen for anticancer compounds.[4]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Comparative Analysis: Benchmarking Against Known Kinase Inhibitors

A critical aspect of drug discovery is to compare the performance of novel compounds against existing therapies. For this guide, we propose comparing the biological activity of this compound derivatives against two FDA-approved indazole-containing kinase inhibitors: Pazopanib and Axitinib .

Proposed Comparative Data Table

The following table provides a template for summarizing the comparative biological data. The IC₅₀ values for the novel derivatives would be determined experimentally, while the data for Pazopanib and Axitinib can be sourced from the literature for initial comparison.

CompoundTarget Cancer Cell LineIC₅₀ (µM) - Antiproliferative ActivityTarget Kinase(s)IC₅₀ (nM) - Kinase Inhibition
Derivative 1 A549 (Lung)Experimental DataVEGFR2Experimental Data
Derivative 1 MCF-7 (Breast)Experimental DataPDGFRβExperimental Data
Derivative 2 A549 (Lung)Experimental DataVEGFR2Experimental Data
Derivative 2 MCF-7 (Breast)Experimental DataPDGFRβExperimental Data
Pazopanib A549 (Lung)Literature ValueVEGFR1/2/3, PDGFRα/β, c-KitLiterature Value
Pazopanib MCF-7 (Breast)Literature ValueVEGFR1/2/3, PDGFRα/β, c-KitLiterature Value
Axitinib A549 (Lung)Literature ValueVEGFR1/2/3Literature Value
Axitinib MCF-7 (Breast)Literature ValueVEGFR1/2/3Literature Value
Investigating the Mechanism of Action: A Focus on Kinase Signaling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[5] A plausible mechanism of action for the this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in tumor angiogenesis.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Expression->Cell_Proliferation Indazole_Derivative 6-Chloro-1H-indazole-4- carboxylic acid Derivative Indazole_Derivative->VEGFR Inhibition

Caption: A simplified representation of the VEGFR signaling pathway, a potential target for this compound derivatives.

To validate the inhibition of such pathways, a Western blot analysis can be performed to assess the phosphorylation status of key downstream proteins like Akt and ERK. A reduction in the phosphorylated forms of these proteins in the presence of the test compounds would provide strong evidence for on-target activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. This guide provides a comprehensive and scientifically rigorous framework for the synthesis, screening, and comparative analysis of its derivatives. By following the proposed workflow and experimental protocols, researchers can systematically evaluate the therapeutic potential of this novel class of compounds.

Future studies should focus on expanding the library of derivatives to establish a clear structure-activity relationship. Promising lead compounds identified through this screening cascade can then be advanced to more complex cellular and in vivo models to further elucidate their mechanism of action, pharmacokinetic properties, and overall therapeutic efficacy. The insights gained from such studies will be invaluable in the ongoing effort to develop more effective and targeted cancer therapies.

References

The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-indazole-4-carboxylic Acid Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically relevant molecules.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues derived from 6-Chloro-1H-indazole-4-carboxylic acid, a core structure of significant interest in the pursuit of novel kinase inhibitors for oncology. We will dissect the subtle yet critical interplay between chemical modifications and biological activity, offering a comparative framework supported by experimental data to inform the rational design of next-generation therapeutics.

The this compound Core: A Foundation for Potent Kinase Inhibition

The this compound scaffold serves as a versatile template for the development of potent and selective kinase inhibitors. The indazole ring system itself is a key pharmacophore, capable of engaging in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[2] The strategic placement of a chlorine atom at the 6-position and a carboxylic acid (or its derivatives, such as amides) at the 4-position provides a foundation for fine-tuning the pharmacological properties of these molecules.[1]

Our exploration of the SAR of this scaffold will focus on key kinase families that have been identified as prominent targets for indazole-based inhibitors: Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases. Aberrant activity of these kinases is a hallmark of numerous cancers, making them compelling targets for therapeutic intervention.[3][4]

Comparative Analysis of SAR: Targeting FGFR and Aurora Kinases

The potency and selectivity of this compound analogues are profoundly influenced by the nature of substituents at various positions of the indazole ring and modifications of the carboxylic acid moiety.

The Critical Role of the 4-Carboxamide Moiety

The carboxylic acid at the 4-position is a common handle for derivatization, most frequently into a carboxamide. This modification allows for the introduction of a diverse array of substituents that can probe different regions of the kinase active site, leading to enhanced potency and selectivity.

Key Insight: The conversion of the carboxylic acid to a carboxamide is a crucial step in transforming the scaffold into a potent kinase inhibitor. The amide linker provides a vector for introducing substituents that can form additional interactions with the target kinase.

Structure-Activity Relationship at the 6-Position: The Impact of Halogenation

The presence of a halogen, specifically chlorine, at the 6-position of the indazole ring is a common feature in many potent kinase inhibitors. This substitution can influence the electronic properties of the ring system and provide a key interaction point within the kinase binding pocket. While direct SAR data for a wide range of 6-substituted analogues of the titular compound is limited, we can infer trends from closely related series. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives, this substitution at the 6-position was found to be critical for potent FGFR1 inhibitory activity.[1]

Table 1: Comparative Activity of 6-Substituted Indazole Analogues against FGFR1

Compound ID6-Position Substituent4-Position MoietyFGFR1 IC50 (nM)Reference
101 6-(2,6-dichloro-3,5-dimethoxyphenyl)-H69.1 ± 19.8[1]
102 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide30.2 ± 1.9[1]

Expert Analysis: The data in Table 1 clearly demonstrates that a bulky, substituted phenyl ring at the 6-position is well-tolerated and contributes significantly to FGFR1 inhibition. The subsequent derivatization of the 4-position with a carboxamide further enhances potency, highlighting the synergistic effect of these two positions. While not a direct comparison of halogens, the prevalence of chloro and other halo-substituted analogues in the broader indazole kinase inhibitor literature suggests their importance in achieving high affinity.

Exploring Substitutions at Other Positions

While the 4 and 6-positions are critical, modifications at other positions of the indazole ring can also modulate activity and selectivity. For instance, in a series of 1H-indazole-3-carboxamide derivatives, substitution with a hydrophobic ring in a deep back pocket of the kinase and a hydrophilic group in the bulk solvent region were found to be crucial for potent and selective PAK1 inhibitory activity. This highlights the importance of considering the entire molecular architecture when designing new analogues.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. Below are representative methodologies for the synthesis of key intermediates and the biological evaluation of this compound analogues.

Synthesis of 1H-indazole-4-carboxamide Derivatives

A general synthetic route to 1H-indazole-4-carboxamide derivatives is outlined below. This multi-step synthesis typically involves the formation of the indazole core, followed by functionalization at the 4-position.[5]

Workflow for the Synthesis of 1H-indazole-4-carboxamide Derivatives

A Substituted 2-Nitro-toluene B Reduction A->B e.g., Fe, NH4Cl C Substituted 2-Amino-toluene B->C D Diazotization C->D e.g., NaNO2, HCl E Indazole Ring Formation D->E F 6-Chloro-1H-indazole- 4-carboxylic acid ester E->F G Amidation F->G HATU, DIPEA, Amine H Final 1H-indazole- 4-carboxamide Analogue G->H

Caption: A generalized synthetic workflow for 1H-indazole-4-carboxamide derivatives.

Step-by-Step Protocol for Amide Coupling: [5]

  • To a solution of the this compound or its ester in a suitable solvent such as dichloromethane (DCM), add HATU (1.5 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours or until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final 1H-indazole-4-carboxamide derivative.

Biochemical Kinase Inhibition Assay (e.g., Aurora Kinase)

Determining the inhibitory activity of the synthesized compounds against their target kinases is a critical step in the SAR evaluation. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Workflow for an In Vitro Kinase Inhibition Assay

A Prepare Kinase Reaction: - Kinase Enzyme - Substrate - ATP - Test Compound B Incubate A->B C Stop Reaction & Detect Signal B->C D Measure Signal (e.g., Luminescence, Fluorescence) C->D E Data Analysis: Calculate IC50 D->E

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol for an Aurora Kinase Inhibition Assay:

A representative protocol for assessing Aurora B kinase inhibition is provided below. This can be adapted for other kinases with appropriate optimization of substrates and reaction conditions.[6]

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Add the test compound (at varying concentrations) to the wells of a microplate.

  • Add the Aurora B kinase and the appropriate substrate (e.g., a fluorescently labeled peptide) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

To assess the effect of the compounds on cancer cell viability, a cell-based assay such as the MTT assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for an MTT Cell Viability Assay

A Seed Cancer Cells in a 96-well plate B Treat Cells with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Protocol for the MTT Assay: [7]

  • Seed cancer cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Concluding Remarks and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The structure-activity relationships discussed herein underscore the importance of systematic modifications at the 4 and 6-positions to achieve high potency and selectivity against key cancer targets like FGFR and Aurora kinases. The provided experimental protocols offer a validated framework for the synthesis and biological evaluation of novel analogues.

Future efforts in this area should focus on expanding the diversity of substituents at the 4-carboxamide position to explore new chemical space and enhance interactions with the target kinases. Furthermore, a systematic investigation of different halogen substitutions at the 6-position would provide a more complete understanding of their role in binding affinity. The integration of computational modeling and structural biology will be instrumental in guiding the rational design of the next generation of indazole-based kinase inhibitors with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to 6-Chloro-1H-indazole-4-carboxylic acid as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. The quality of a drug product is inextricably linked to the quality of the reference standards used to assess it. This guide provides an in-depth comparison of 6-Chloro-1H-indazole-4-carboxylic acid, a critical reference standard, particularly in the context of the oncology drug Axitinib. We will explore its significance, compare it with other analytical standards, and provide detailed experimental protocols for its effective use.

Part 1: The Critical Role of Impurity Reference Standards

Pharmaceutical impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][5]

This compound is a key starting material or process-related impurity that can arise during the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[][7] As a "specified impurity," it must be individually listed and limited with a specific acceptance criterion in the drug substance specification.[3] Therefore, having a highly pure, well-characterized reference standard of this compound is not just a matter of good science—it is a regulatory necessity.

Part 2: Physicochemical Profile & Comparative Analysis

A reference standard's utility is defined by its physical and chemical properties. Understanding these is the first step in developing robust analytical methods.

Physicochemical Properties of this compound

PropertyValueSource/Notes
Chemical Formula C₈H₅ClN₂O₂-
Molecular Weight 196.59 g/mol -
CAS Number 885522-12-3[8][9]
Appearance Typically a solid
Purity ≥97-98% (Commercial Grades)[10]
Solubility Soluble in organic solvents like methanol and DMF.Inferred from analytical methods.[11]
Storage Inert atmosphere, 2-8°C recommended.

Comparative Framework: Choosing the Right Standard

The primary distinction in reference standards is between a Primary Standard (e.g., from a pharmacopeia like USP or EP) and a Secondary Standard (or a working standard).

FeaturePrimary Reference StandardSecondary (Working) StandardThis compound
Traceability Highest metrological quality; directly traceable to SI units.Characterized against a primary standard.Typically available as a secondary standard, qualified against a primary lot.
Purity Highest possible purity, extensively characterized.High purity, but characterization is less exhaustive.Purity of ≥98% is common and suitable for most applications.[10]
Cost Very HighModerateModerate, making it suitable for routine use.
Intended Use System suitability, calibration, and identification.Routine quality control, batch release testing.Primarily used for identification and quantification of the specific impurity in Axitinib.

The choice between using a commercially available standard versus synthesizing one in-house is also a key consideration. While in-house synthesis offers customization, it requires extensive characterization (NMR, MS, HPLC, etc.) to establish its identity and purity, a process that is often more resource-intensive than purchasing from a reputable supplier who provides a Certificate of Analysis (CoA).[8][12][13][14]

Part 3: Experimental Protocol: HPLC-UV Method for Impurity Profiling

The most common technique for quantifying process-related impurities in active pharmaceutical ingredients (APIs) is High-Performance Liquid Chromatography (HPLC) with UV detection.[][7][15] The following is a representative protocol for the analysis of this compound in an Axitinib drug substance.

Objective: To separate and quantify this compound and other process-related impurities from the Axitinib API.

1. Materials and Reagents:

  • Reference Standards: Axitinib, this compound

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Buffers: Orthophosphoric acid, Phosphate buffer

  • Water: Deionized or Milli-Q water

2. Instrumentation:

  • HPLC system with a PDA or UV detector (e.g., Agilent 1260, Waters Alliance).

  • Analytical balance.

  • Sonicator.

  • Volumetric flasks and pipettes.

3. Chromatographic Conditions (Example):

  • Column: Discovery C8 (250mm x 4.6mm, 5µm) or equivalent octadecylsilane (C18) column.[7][11]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient Elution: A gradient is essential to separate impurities with different polarities from the main Axitinib peak.

    • Initial: 70% A / 30% B

    • Ramp over 20-30 min: To a higher organic concentration (e.g., 30% A / 70% B)

    • Hold and re-equilibrate.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 235 nm.[7]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Diluent: Methanol or a mixture of the mobile phase.

  • Reference Standard Stock Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This creates a stock of ~100 µg/mL.

  • Control/Spiked Solution (for method development): Prepare a solution of the Axitinib test sample (~0.5 mg/mL) and spike it with a known amount of the impurity standard (e.g., to a final concentration of 0.1% relative to the API).[11]

  • Test Sample Solution: Accurately weigh ~25 mg of the Axitinib sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.5 mg/mL.[11]

5. System Suitability Testing (SST) - The Self-Validating System: Before any sample analysis, the chromatographic system's performance must be verified.

  • Tailing Factor (for Axitinib peak): Should be ≤ 2.0.

  • Theoretical Plates (for Axitinib peak): Should be ≥ 2000.

  • Resolution: The resolution between the impurity peak and the main Axitinib peak should be ≥ 2.0.

  • Reproducibility: Inject the standard solution five or six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

Workflow Diagram: HPLC Impurity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation A1 System Equilibration P1->A1 P2 Standard Solution (Impurity Ref Std) A2 System Suitability Test (SST) P2->A2 P3 Sample Solution (Axitinib API) A3 Inject Sample & Acquire Data P3->A3 A1->A2 System Ready A2->A3 SST Passed D1 Peak Integration A3->D1 D2 Quantification (% Impurity) D1->D2 D3 Reporting D2->D3

Caption: A typical workflow for HPLC-based impurity profiling.

6. Calculation: The percentage of the impurity is calculated using the principle of external standards. The response factor (RF) of the impurity relative to the API may need to be determined if not assuming RF=1.

% Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard x 100%

Part 4: Data Interpretation and Trustworthiness

The presence of a peak at the same retention time as the this compound reference standard in the sample chromatogram provides initial identification. Confirmation is achieved by spiking the sample with the reference standard and observing a single, co-eluting peak.

Accurate quantification relies entirely on the certified purity of the reference standard. Any error in the standard's purity value will directly translate into an error in the reported impurity level. This is why sourcing standards from accredited vendors with comprehensive Certificates of Analysis is a cornerstone of trustworthy data.

Logical Framework for Standard Qualification

Caption: Decision process for qualifying a chemical as a reference standard.

Conclusion

The reference standard for this compound is more than just a bottle of chemical; it is the benchmark against which the purity of a life-saving medication is measured. Its proper selection, handling, and use within a well-designed and validated analytical method, such as the HPLC protocol detailed here, are fundamental to ensuring drug quality and patient safety. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers and analytical chemists can confidently control this critical impurity in Axitinib, fulfilling both scientific and regulatory expectations.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-1H-indazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Chloro-1H-indazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Hazard Assessment and Characterization: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile based on its chemical structure and data from analogous compounds.

Structural Clues to Potential Hazards:

  • Chlorinated Organic Compound: The presence of a chlorine atom on the indazole ring suggests that this compound should be treated as a halogenated organic waste. Such compounds can be persistent in the environment and may have ecotoxicological effects. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chlorinated hydrocarbons.[1]

  • Indazole Core: Indazole derivatives are widely used in medicinal chemistry and may exhibit biological activity. While the specific toxicology of this compound is not extensively documented in the public domain, it is prudent to handle it with care, assuming potential biological effects.

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. While not a strong acid, it can cause irritation upon contact with skin and eyes.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria for similar molecules, this compound should be conservatively handled as a compound that may:

  • Cause skin irritation.[2][3]

  • Cause serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Given these potential hazards, it is essential to treat this compound as hazardous waste and avoid disposing of it down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling this compound for disposal. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Dispose of gloves immediately after handling the compound.

  • Body Protection: A lab coat is essential to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Segregation and Waste Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[6][7] The following step-by-step protocol outlines the correct procedure for collecting and segregating this compound waste.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable for solid waste.

  • The container must have a secure, leak-proof lid.[6]

  • Ensure the container is clean and free of any contaminants that could react with the waste.

Step 2: Label the Waste Container

  • Properly labeling hazardous waste containers is a critical regulatory requirement.[7][8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • The date when the waste was first added to the container.[6]

    • The specific hazards associated with the waste (e.g., "Irritant").

    • Your name, department, and contact information.

Step 3: Waste Accumulation

  • Carefully transfer the solid this compound waste into the designated hazardous waste container.

  • If you are disposing of a solution containing this compound, it should be collected in a separate, compatible liquid waste container labeled as "Halogenated Organic Waste."

  • Crucially, never mix incompatible waste streams. [9] For example, do not mix this acidic compound with bases or strong oxidizing agents.

Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment

The storage of hazardous waste in the laboratory is subject to strict regulations to prevent accidents and ensure compliance.

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Liquid waste containers must be stored in secondary containment to prevent spills from spreading.[6][9]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[10]

  • Container Integrity: Regularly inspect the waste containers for any signs of leakage or degradation.[6] Keep containers closed except when adding waste.[9]

Disposal Workflow: From Your Lab to Final Disposition

The final step is the safe and compliant removal of the hazardous waste from your laboratory. This is typically handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

dot

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4]

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air.[4]

    • Seek medical attention if you feel unwell.

  • Ingestion:

    • Do NOT induce vomiting.[4]

    • Seek immediate medical attention.

Decontamination and Empty Container Disposal

Properly decontaminating and disposing of empty containers that held this compound is an important final step.

  • Triple Rinsing: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinses with a suitable solvent (e.g., acetone or ethanol) can be collected as hazardous waste.

  • Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility in your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 6-Chloro-1H-indazole-4-carboxylic acid (CAS No. 885522-12-3), a vital heterocyclic building block in contemporary drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety measures. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step and personal protective equipment (PPE) recommendation, grounded in established safety principles and available chemical data.

Hazard Assessment: Understanding the Risks

This compound is a halogenated indazole derivative containing a carboxylic acid moiety. Structurally similar compounds, such as other halogenated indazoles, are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation[2][3][4]. The presence of the chloro- group and the acidic nature of the carboxylic group warrant a high degree of caution.

Inferred Potential Hazards:

  • Skin and Eye Irritation/Corrosion: The acidic nature and the potential reactivity of the indazole ring system suggest a high likelihood of irritation or corrosive effects upon contact.

  • Respiratory Tract Irritation: As a fine powder, the compound can be easily aerosolized, posing a risk of respiratory irritation if inhaled[2][3][4].

  • Dermal and Oral Toxicity: Analogous compounds are classified as harmful if absorbed through the skin or ingested[2][4]. It is prudent to assume the same for this compound.

  • Unknown Chronic Effects: Due to the lack of long-term exposure data, we must assume the potential for unknown chronic health effects and minimize exposure accordingly.

Core Personal Protective Equipment (PPE) Protocol

Given the hazard assessment, a comprehensive PPE strategy is required to create a reliable barrier against exposure. The following table summarizes the minimum PPE requirements for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile)Rationale: The primary route of exposure is dermal contact. Double-gloving provides an extra layer of protection against potential tears or permeation. Thicker gloves are generally better, and it's crucial to change them frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact[5].
Body Chemical-resistant lab coat or coverallsRationale: Protects skin and personal clothing from spills and contamination. A lab coat should be fully buttoned with tight-fitting cuffs. For larger quantities or tasks with a higher splash risk, chemical-resistant coveralls are recommended[6].
Eyes/Face Chemical safety goggles and a face shieldRationale: Protects against splashes, and aerosolized powder. Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face[7][8].
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Rationale: To prevent inhalation of the fine powder. The choice of respirator may depend on the quantity being handled and the ventilation available. For small quantities in a certified chemical fume hood, an N95 may be sufficient. For larger amounts or in less-controlled environments, a half-mask or full-face respirator with appropriate cartridges should be considered[2][8].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimizing risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.

Pre-Handling Preparations
  • Information Review: Thoroughly read the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure[9].

  • Work Area Setup: Ensure that all handling of the solid compound is performed within a certified chemical fume hood to control exposure to dust and aerosols.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and operational[9].

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.

Handling the Compound
  • Weighing: When weighing the solid, use a draft shield or weigh it within the fume hood to prevent the powder from becoming airborne.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Experimental Use: Conduct all subsequent experimental steps within the fume hood. Avoid direct contact with the substance[2]. Do not eat, drink, or smoke in the laboratory[2][3].

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after[2].

  • Waste Disposal: Dispose of all chemical waste and contaminated disposables according to institutional and local regulations for hazardous chemical waste[1][3].

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review SDS B Setup Fume Hood A->B C Check Emergency Equipment B->C D Don PPE C->D E Weigh Compound D->E Enter Work Area F Prepare Solution E->F G Conduct Experiment F->G H Decontaminate Surfaces G->H Experiment Complete I Dispose of Waste H->I J Doff PPE I->J K Wash Hands J->K

Caption: A workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4].

    • Seek immediate medical attention[4].

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[2][4].

    • Seek immediate medical attention[2][4].

  • Inhalation:

    • Move the individual to fresh air immediately[4].

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: All solid this compound and solutions containing it must be disposed of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant[1]. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be placed in a sealed, labeled hazardous waste container for disposal.

  • Reusable Equipment: Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent, followed by washing with soap and water, is a common practice. The initial rinsate should be collected as hazardous waste.

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.